Abieslactone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
33869-93-1 |
|---|---|
Molecular Formula |
C31H48O3 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
(2R)-2-[(2R)-2-[(3R,5R,9S,10R,13R,14R,17R)-3-methoxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl]-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C31H48O3/c1-19(17-21-18-20(2)27(32)34-21)22-11-15-31(7)24-9-10-25-28(3,4)26(33-8)13-14-29(25,5)23(24)12-16-30(22,31)6/h9,18-19,21-23,25-26H,10-17H2,1-8H3/t19-,21-,22-,23-,25+,26-,29-,30-,31+/m1/s1 |
InChI Key |
RHCAOVDBFCREAC-XOUPGTJXSA-N |
Isomeric SMILES |
CC1=C[C@H](OC1=O)C[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC[C@@H]4C3=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)OC)C)C)C |
Canonical SMILES |
CC1=CC(OC1=O)CC(C)C2CCC3(C2(CCC4C3=CCC5C4(CCC(C5(C)C)OC)C)C)C |
Appearance |
Solid powder |
Other CAS No. |
38577-26-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
23-hydroxy-3-methoxylanosta-7,24-dien-26-oic acid lactone abieslactone |
Origin of Product |
United States |
Foundational & Exploratory
Abieslactone: A Technical Guide to Its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abieslactone is a naturally occurring triterpenoid lactone that has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an in-depth look at its mechanism of action, particularly its role in inducing apoptosis in cancer cells.
Natural Source
This compound is primarily isolated from various species of the fir tree genus, Abies (Pinaceae family). While it is found in several Abies species, a notable source is Abies firma , also known as the Momi fir, a species native to Japan. The compound is typically extracted from the leaves and twigs of these evergreen conifers.
Isolation and Purification of this compound
The isolation of this compound from its natural source is a multi-step process involving extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on standard methods for the isolation of triterpenoids from plant material.
Experimental Protocol
1. Plant Material Collection and Preparation:
-
Fresh leaves and twigs of Abies firma are collected.
-
The plant material is air-dried in a well-ventilated area, protected from direct sunlight, for several weeks until a constant weight is achieved.
-
The dried material is then ground into a fine powder to increase the surface area for efficient extraction.
2. Extraction:
-
The powdered plant material is subjected to solvent extraction. A common method is maceration or Soxhlet extraction using a non-polar or moderately polar solvent.
-
Solvent: Methanol or a mixture of dichloromethane and methanol (e.g., 1:1 v/v) is typically used.
-
Procedure (Maceration): The powdered plant material is soaked in the solvent at room temperature for a period of 24-72 hours with occasional agitation. This process is often repeated three times with fresh solvent to ensure exhaustive extraction.
-
The solvent from the combined extracts is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
3. Fractionation:
-
The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.
-
Solvents: A typical fractionation scheme would involve sequential partitioning with n-hexane, ethyl acetate, and n-butanol. This compound, being a moderately polar triterpenoid, is expected to be enriched in the ethyl acetate fraction.
-
Each fraction is concentrated under reduced pressure.
4. Chromatographic Purification:
-
The ethyl acetate fraction, which is enriched with this compound, is further purified using column chromatography.
-
Stationary Phase: Silica gel (60-120 or 200-300 mesh) is commonly used as the adsorbent.
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is n-hexane with an increasing proportion of ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing to 100% ethyl acetate).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized by spraying with a vanillin-sulfuric acid reagent followed by heating.
-
Fractions containing the compound of interest (as indicated by a single spot on TLC) are pooled and concentrated.
5. Recrystallization:
-
The purified this compound is further purified by recrystallization from a suitable solvent, such as methanol or a mixture of chloroform and methanol, to obtain pure crystals.
Quantitative Data
Currently, there is limited published data on the specific yield of this compound from Abies firma. The yield of triterpenoids from plant sources can vary significantly based on factors such as the geographical location, season of collection, and the specific extraction and purification methods employed.
| Parameter | Value | Source |
| Plant Source | Abies firma (leaves and twigs) | General Botanical Literature |
| Compound Class | Triterpenoid Lactone | Phytochemical Studies |
| Typical Extraction Solvent | Methanol or Dichloromethane/Methanol | Inferred from Triterpenoid Isolation Protocols |
| Primary Purification Method | Silica Gel Column Chromatography | Inferred from Triterpenoid Isolation Protocols |
| Yield | Data not readily available | Literature Review |
Biological Activity: Induction of Apoptosis
Recent studies have highlighted the potential of this compound as an anti-cancer agent. It has been shown to have selective cytotoxicity against human hepatocellular carcinoma (HCC) cell lines.[1] The primary mechanism of its anti-cancer activity is the induction of apoptosis, or programmed cell death, through the mitochondrial pathway.[1]
Signaling Pathway of this compound-Induced Apoptosis
This compound initiates a cascade of events within the cancer cell, leading to its demise. This signaling pathway is primarily mediated by the generation of Reactive Oxygen Species (ROS).[1]
Caption: Signaling pathway of this compound-induced apoptosis.
Description of the Pathway:
-
ROS Generation: this compound treatment leads to an increase in the intracellular levels of Reactive Oxygen Species (ROS).[1]
-
Mitochondrial Involvement: The accumulation of ROS targets the mitochondria, the powerhouse of the cell.[1]
-
Regulation of Bcl-2 Family Proteins: The increase in ROS leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.
-
Cytochrome c Release: The upregulation of Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c from the intermembrane space into the cytoplasm.[1]
-
Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[1]
-
Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of programmed cell death.[1]
Experimental Workflow for Apoptosis Assay
The following workflow outlines the key experiments used to elucidate the apoptotic mechanism of this compound.
Caption: Experimental workflow for studying this compound-induced apoptosis.
Conclusion
This compound, a triterpenoid isolated from Abies species, demonstrates significant potential as a cytotoxic agent against cancer cells. Its ability to induce apoptosis through the ROS-mediated mitochondrial pathway makes it a promising candidate for further investigation in drug development. This guide provides researchers and scientists with a foundational understanding of its natural source, a practical framework for its isolation, and a detailed overview of its mechanism of action, thereby facilitating future research and development efforts.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Abieslactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abieslactone is a naturally occurring tetracyclic triterpenoid lactone isolated from various species of the Abies genus. This compound has garnered significant interest within the scientific community due to its unique chemical architecture and promising biological activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound, with a focus on its pro-apoptotic effects on cancer cells.
Chemical Structure and Stereochemistry
The systematic name for this compound is (23R)-3α-methoxy-5α,9β-lanosta-7,24-diene-26,23-lactone. Its molecular structure is characterized by a lanostane-type triterpenoid skeleton, featuring a fused four-ring system (A, B, C, and D rings), a methoxy group at the C-3 position, and a distinctive γ-lactone ring fused to the side chain.
The stereochemistry of this compound has been unequivocally established through X-ray crystallographic analysis. Key stereochemical features include:
-
A/B Ring Junction: The A and B rings are transfused, with the hydrogen at C-5 in the α-position.
-
B/C Ring Junction: The B and C rings are also transfused. The stereochemistry at C-9 is β.
-
C/D Ring Junction: The C and D rings are transfused.
-
C-3 Methoxy Group: The methoxy group at the C-3 position is in the α-orientation.
-
Lactone Ring: The γ-lactone ring is formed between C-26 and C-23, with the stereocenter at C-23 having an R configuration.
The presence of multiple chiral centers gives rise to a complex three-dimensional structure that is crucial for its biological activity.
Data Presentation
A comprehensive summary of the quantitative data for this compound is presented below.
Crystallographic Data
The crystal structure of this compound has been determined by X-ray diffraction, providing precise information about its molecular geometry.
| Parameter | Value |
| Molecular Formula | C₃₁H₄₈O₃ |
| Molecular Weight | 468.7 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 6.633(3) Å |
| b | 11.761(6) Å |
| c | 35.009(19) Å |
| Z | 4 |
Spectroscopic Data
Detailed spectroscopic data is essential for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
HRMS data confirms the elemental composition of this compound. The exact mass is a critical parameter for its identification.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 469.3682 | Data not available |
| [M+Na]⁺ | 491.3501 | Data not available |
Optical Rotation
The specific rotation is a characteristic physical property of chiral molecules like this compound.
| Parameter | Value |
| Specific Rotation [α]D | Data not available |
Experimental Protocols
Detailed experimental protocols are fundamental for the replication and extension of research findings.
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from Abies species, based on common phytochemical extraction techniques.
-
Extraction: Dried and powdered plant material (e.g., bark or leaves of Abies mariesii) is subjected to solvent extraction, typically using a non-polar solvent such as hexane or chloroform, followed by a more polar solvent like methanol.
-
Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane-methanol-water) to separate compounds based on their polarity.
-
Chromatography: The fraction containing this compound is subjected to multiple rounds of column chromatography.
-
Silica Gel Chromatography: A silica gel column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase to yield pure this compound.
-
-
Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol-water) to obtain crystals for X-ray analysis.
Structure Elucidation by X-ray Crystallography
The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction analysis.
-
Crystal Selection and Mounting: A single crystal of suitable size and quality is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques. This process yields the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule.
Signaling Pathway of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in human hepatocellular carcinoma cells through the mitochondrial pathway.[1][2] The key steps in this signaling cascade are illustrated in the diagram below.
Caption: Signaling pathway of this compound-induced apoptosis.
Pathway Description:
This compound treatment leads to an increase in intracellular reactive oxygen species (ROS), which in turn inactivates the Akt signaling pathway.[1] Concurrently, this compound upregulates the tumor suppressor protein p53, leading to an increase in the cyclin-dependent kinase inhibitor p21.[1] This upregulation of p21 subsequently downregulates the levels of CDK2 and Cyclin D1, resulting in G1 phase cell cycle arrest.[1]
Furthermore, this compound modulates the expression of Bcl-2 family proteins, causing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential and promotes the release of cytochrome c from the mitochondria into the cytosol.[2] Cytosolic cytochrome c then triggers the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the biochemical and morphological changes characteristic of apoptosis.[1][2]
References
- 1. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinomas through the mitochondrial pathway and the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinomas through the Mitochondrial Pathway and the Generation of Reactive Oxygen Species | PLOS One [journals.plos.org]
The Enigmatic Pathway: A Technical Guide to the Putative Biosynthesis of Abieslactone in Abies Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abieslactone, a tetracyclic triterpenoid lactone isolated from Abies mariesii, presents a complex chemical structure with potential pharmacological significance. Despite its characterization, the biosynthetic pathway leading to this compound remains uncharted territory in scientific literature. This technical guide synthesizes current knowledge on triterpenoid and lactone biosynthesis to propose a putative pathway for this compound in Abies species. We delve into the hypothetical enzymatic steps, from precursor molecules to the final complex structure, and provide a framework of experimental protocols for the elucidation of this pathway. This document aims to serve as a foundational resource for researchers seeking to unravel the biosynthesis of this compound and other intricate terpenoids in conifers.
Introduction
The genus Abies, commonly known as firs, is a rich source of diverse terpenoids, many of which exhibit significant biological activities. Among these is this compound, a C31H48O3 tetracyclic triterpenoid lactone belonging to the withanolide and derivatives class of organic compounds. While its structure is known, the intricate enzymatic machinery responsible for its synthesis within Abies species is yet to be determined. Understanding the biosynthesis of this compound is crucial for several reasons: it can unveil novel enzymatic functions, provide opportunities for metabolic engineering to enhance its production, and offer insights into the chemical ecology of Abies species. This guide outlines a putative biosynthetic pathway for this compound, drawing parallels with established terpenoid biosynthesis principles, and provides detailed experimental methodologies to validate this proposed pathway.
A Putative Biosynthetic Pathway for this compound
The biosynthesis of triterpenoids universally begins with the cyclization of 2,3-oxidosqualene.[1] This precursor is itself derived from the mevalonate (MVA) pathway in the cytosol.[2] The formation of the complex tetracyclic structure of this compound likely involves a series of cyclization and oxidation reactions catalyzed by specific enzymes.
From Universal Precursors to a Triterpene Scaffold
The initial steps of the proposed pathway are well-established in terpenoid biosynthesis:
-
Mevalonate (MVA) Pathway: Acetyl-CoA is converted through a series of enzymatic reactions to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the universal C5 building blocks of all terpenoids.[2]
-
Squalene Synthesis: Two molecules of farnesyl pyrophosphate (FPP), each formed from the condensation of two IPP molecules and one DMAPP molecule, are joined tail-to-tail to form squalene. This reaction is catalyzed by squalene synthase.
-
Epoxidation: Squalene undergoes epoxidation to form 2,3-oxidosqualene, a critical branching point for the synthesis of various triterpenoids. This reaction is catalyzed by squalene epoxidase.[2]
-
Cyclization: An oxidosqualene cyclase (OSC) then catalyzes the cyclization of 2,3-oxidosqualene into a specific tetracyclic triterpene scaffold. The exact nature of this scaffold in the this compound pathway is unknown, but it would likely be a dammarenyl or protosteryl cation that undergoes subsequent rearrangements.
Tailoring Steps: Oxidation and Lactone Ring Formation
Following the formation of the initial tetracyclic skeleton, a series of tailoring reactions, primarily oxidations, are hypothesized to occur to yield this compound. These reactions are likely catalyzed by cytochrome P450 monooxygenases (CYP450s), a versatile family of enzymes known for their role in the structural diversification of terpenoids.[3]
-
Hydroxylation: Specific carbon atoms on the triterpene scaffold are hydroxylated by CYP450s.
-
Further Oxidation: The hydroxylated intermediates may undergo further oxidation to form keto or aldehyde functionalities.
-
Lactone Ring Formation: The characteristic lactone ring of this compound is likely formed through an oxidative cyclization reaction. This could proceed via a Baeyer-Villiger oxidation mechanism catalyzed by a specific CYP450, or through other oxidative processes that lead to the formation of the ester bond within the ring.[3]
The following diagram illustrates the putative biosynthetic pathway of this compound.
Caption: A putative biosynthetic pathway for this compound, starting from Acetyl-CoA.
Quantitative Data Summary
The elucidation of the this compound biosynthetic pathway will require the generation of quantitative data at various stages. The following tables summarize the types of data that would be crucial for this endeavor.
Table 1: Precursor and Intermediate Concentrations
| Compound | Abies Species | Tissue | Concentration (µg/g FW) | Analytical Method |
| Squalene | A. mariesii | Needles | Hypothetical Value | GC-MS |
| 2,3-Oxidosqualene | A. mariesii | Needles | Hypothetical Value | LC-MS |
| Putative Tetracyclic Scaffold | A. mariesii | Needles | Hypothetical Value | LC-MS/MS |
| This compound | A. mariesii | Needles | Hypothetical Value | HPLC, GC-MS |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (µmol/mg/min) | Assay Method |
| Oxidosqualene Cyclase (OSC) | 2,3-Oxidosqualene | Hypothetical Value | Hypothetical Value | Hypothetical Value | Radiochemical assay, LC-MS |
| Cytochrome P450 (Hydroxylase) | Tetracyclic Scaffold | Hypothetical Value | Hypothetical Value | Hypothetical Value | Reconstituted enzyme assay, LC-MS |
| Cytochrome P450 (Lactone Synthase) | Oxidized Intermediate | Hypothetical Value | Hypothetical Value | Hypothetical Value | Reconstituted enzyme assay, HPLC |
Detailed Experimental Protocols
The following protocols provide a general framework for the experimental work required to identify and characterize the enzymes involved in this compound biosynthesis.
Extraction and Quantification of this compound and Intermediates
Objective: To extract and quantify this compound and its putative precursors from Abies tissues.
Protocol:
-
Sample Preparation: Freeze fresh Abies mariesii needles in liquid nitrogen and grind to a fine powder.
-
Extraction: Extract the powdered tissue with a suitable organic solvent (e.g., a mixture of hexane and ethyl acetate) using sonication or Soxhlet extraction.
-
Fractionation: Concentrate the crude extract under reduced pressure and fractionate using column chromatography over silica gel with a gradient of hexane and ethyl acetate.
-
Quantification:
-
GC-MS Analysis: For volatile and semi-volatile compounds like squalene and potentially some intermediates, perform gas chromatography-mass spectrometry (GC-MS) analysis. Derivatization with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary for polar compounds.[4]
-
LC-MS/MS Analysis: For non-volatile and more polar compounds like this compound and its oxidized intermediates, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification.
-
-
Standard Curve: Prepare a standard curve using a purified and quantified this compound standard to determine its concentration in the plant extracts.
Identification and Functional Characterization of Candidate Genes
Objective: To identify and functionally characterize the genes encoding the enzymes of the this compound pathway.
Protocol:
-
Transcriptome Sequencing: Extract total RNA from Abies mariesii tissues and perform transcriptome sequencing (RNA-Seq) to identify candidate genes, particularly those encoding oxidosqualene cyclases and cytochrome P450s.
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes by PCR and clone them into expression vectors.
-
Heterologous Expression: Express the cloned genes in a suitable heterologous host system, such as E. coli or Saccharomyces cerevisiae.
-
In Vitro Enzyme Assays:
-
Purify the recombinant enzymes from the heterologous host.
-
Conduct enzyme assays by incubating the purified enzyme with its putative substrate (e.g., 2,3-oxidosqualene for OSCs, or the tetracyclic scaffold for CYP450s) and necessary cofactors (e.g., NADPH and a P450 reductase for CYP450s).
-
Analyze the reaction products by GC-MS or LC-MS to determine the function of the enzyme.[5]
-
-
In Vivo Feeding Studies: Infiltrate Abies tissues or the heterologous expression system with labeled precursors (e.g., ¹³C-labeled squalene) and trace the label incorporation into this compound and its intermediates to confirm the pathway.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for elucidating the this compound biosynthetic pathway.
Caption: A generalized experimental workflow for elucidating a novel biosynthetic pathway.[6]
Conclusion
The biosynthesis of this compound in Abies species represents a fascinating and unexplored area of plant biochemistry. This technical guide provides a putative pathway based on established principles of terpenoid biosynthesis and outlines a comprehensive experimental strategy for its elucidation. The successful characterization of this pathway will not only contribute to our fundamental understanding of plant specialized metabolism but also pave the way for the sustainable production of this and other valuable natural products through metabolic engineering and synthetic biology approaches. The journey to unraveling the secrets of this compound biosynthesis promises to be a challenging yet rewarding endeavor for the scientific community.
References
- 1. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to Abieslactone: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abieslactone is a naturally occurring triterpenoid lactone found in various species of the Abies genus, commonly known as fir trees. This complex molecule has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-tumor and apoptotic activities. This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of this compound, with a focus on quantitative data, experimental methodologies, and the elucidation of its mechanism of action.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are crucial for its handling, characterization, and formulation in research and development settings. While some experimental values are yet to be widely reported in publicly accessible literature, a combination of data from various sources and predictive models allows for a detailed profile.
General Properties
| Property | Value | Source |
| Chemical Formula | C₃₁H₄₈O₃ | PhytoBank |
| Average Molecular Weight | 468.722 g/mol | PhytoBank |
| Monoisotopic Molecular Weight | 468.360345406 g/mol | PhytoBank |
| Appearance | Orthorhombic crystals | Journal of the Chemical Society, Perkin Transactions 2 |
Physicochemical Data
| Property | Value | Source/Method |
| Melting Point | Not explicitly found in searches. | - |
| Boiling Point | Not explicitly found in searches. | - |
| Water Solubility | 4.6 x 10⁻⁵ g/L | ALOGPS (Predicted) |
| logP (Octanol-Water Partition Coefficient) | 7.2 | ALOGPS (Predicted) |
| pKa (Strongest Acidic) | 13.6 | ChemAxon (Predicted) |
| pKa (Strongest Basic) | -4.1 | ChemAxon (Predicted) |
| Optical Rotation [α]D | Not explicitly found in searches. | - |
Crystal Structure
The crystal structure of this compound has been determined by X-ray crystallography. It belongs to the orthorhombic crystal system with the space group P2₁2₁2₁. The unit cell dimensions are:
-
a = 6.633 Å
-
b = 11.761 Å
-
c = 35.009 Å
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to be complex, showing a variety of signals corresponding to its numerous methyl, methylene, and methine protons. Key signals would likely include those for the methyl groups, protons adjacent to the ether and lactone functionalities, and olefinic protons.
-
¹³C NMR: The carbon NMR spectrum would reveal 31 distinct carbon signals, consistent with its chemical formula. Characteristic signals would include those for the carbonyl carbon of the lactone, carbons of the double bond, the carbon attached to the methoxy group, and a series of aliphatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:
-
C=O stretch (lactone): A strong absorption band around 1740-1780 cm⁻¹.
-
C-O stretch (ether and lactone): Strong bands in the region of 1000-1300 cm⁻¹.
-
C=C stretch: A medium intensity band around 1640-1680 cm⁻¹.
-
C-H stretch (alkane and alkene): Multiple bands in the region of 2850-3100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
-
Electrospray Ionization (ESI-MS): This soft ionization technique would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 469.3678.
-
Electron Ionization (EI-MS): This hard ionization technique would produce a molecular ion peak (M⁺) at m/z 468.3603, along with a complex fragmentation pattern resulting from the loss of various functional groups and ring cleavages, providing structural information.
Experimental Protocols
Detailed experimental protocols are essential for the replication of research findings and the further investigation of this compound.
Isolation of this compound
While a specific, detailed protocol for the isolation of this compound was not found in the searched literature, a general procedure can be outlined based on standard methods for the extraction of triterpenoids from plant material.
Workflow for this compound Isolation
Caption: A generalized workflow for the isolation of this compound from plant material.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This compound has been shown to induce apoptosis in human hepatocellular carcinoma cells. A standard method to quantify apoptosis is through flow cytometry using Annexin V and propidium iodide (PI) staining.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound stock solution (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in appropriate medium until they reach approximately 80% confluency.
-
Treat the cells with varying concentrations of this compound (and a vehicle control, DMSO) for a specified period (e.g., 24-48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Four populations of cells can be distinguished:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Biological Activity and Signaling Pathways
This compound exhibits significant biological activity, most notably its ability to induce apoptosis in cancer cells.
Induction of Apoptosis in Hepatocellular Carcinoma
Studies have demonstrated that this compound induces apoptosis in human hepatocellular carcinoma cells through the mitochondrial pathway.[1] This process is associated with the generation of reactive oxygen species (ROS) and the inactivation of the Akt signaling pathway.
The key molecular events in this pathway include:
-
G1 Phase Cell Cycle Arrest: this compound treatment leads to an arrest of the cell cycle in the G1 phase.
-
Mitochondrial Pathway Activation: This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytosol.
-
Caspase Activation: The release of cytochrome c triggers the activation of a caspase cascade, including caspase-9 and caspase-3, which are key executioners of apoptosis.
-
ROS Generation and Akt Inactivation: this compound induces the accumulation of ROS, which is believed to be upstream of the inactivation of the pro-survival Akt signaling pathway.
Signaling Pathway of this compound-Induced Apoptosis
Caption: The signaling cascade of this compound-induced apoptosis in hepatocellular carcinoma cells.
Anti-Tumor-Promoting Activity
A derivative of this compound, abiesenonic acid methyl ester, has been shown to possess anti-tumor-promoting activity. This activity is demonstrated by the inhibition of 12-O-tetradecanoylphorbol-13-acetate (TPA)-stimulated incorporation of ³²P into phospholipids in cultured cells. TPA is a known tumor promoter that activates protein kinase C (PKC), leading to a cascade of events that promote cell proliferation. The inhibition of phospholipid phosphorylation suggests that this compound or its derivatives may interfere with this signaling pathway.
Conclusion
This compound is a promising natural product with significant potential for further investigation, particularly in the context of cancer therapeutics. This technical guide has summarized the currently available information on its physical, chemical, and biological properties. Further research is warranted to fully elucidate its experimental physicochemical parameters, detailed spectroscopic profile, and the precise molecular targets of its biological activity. The experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers embarking on studies involving this intriguing triterpenoid lactone.
References
Abieslactone Derivatives: A Technical Guide to Structural Modifications and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abieslactone, a naturally occurring triterpenoid lactone isolated from various species of the Abies genus, has emerged as a promising scaffold for the development of novel therapeutic agents. Its intricate molecular architecture and potent biological activities, particularly its anticancer properties, have garnered significant interest within the scientific community. This technical guide provides an in-depth overview of this compound's core structure, its derivatives, their structural modifications, and the associated biological activities. The document is intended to serve as a comprehensive resource for researchers actively engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.
Core Structure of this compound
This compound is characterized by a complex pentacyclic triterpenoid framework fused to a lactone ring. This rigid and sterically demanding structure presents unique challenges and opportunities for synthetic modification. The core scaffold offers several potential sites for chemical derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of its pharmacological profile.
Biological Activity of this compound and Its Derivatives
The primary biological activity of interest for this compound and its derivatives is their cytotoxicity against various cancer cell lines. The parent compound, this compound, has demonstrated selective cytotoxicity against human hepatoma cell lines.[1] Furthermore, its derivative, abiesenonic acid methyl ester, has been shown to possess anti-tumor-promoting activity.[2]
Quantitative Data on Cytotoxic Activity
The following table summarizes the available quantitative data on the cytotoxic activity of this compound and related compounds from the Abies genus.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HepG2 (Hepatocellular Carcinoma) | 9.8 | [1] |
| This compound | SMMC7721 (Hepatocellular Carcinoma) | 14.3 | [1] |
| This compound | Huh7 (Hepatocellular Carcinoma) | 17.2 | [1] |
| This compound | QSG7701 (Normal Liver) | >50 | [1] |
Structural Modifications and Structure-Activity Relationship (SAR)
Currently, detailed SAR studies on a wide range of this compound derivatives are limited in the publicly available literature. The primary reported derivative is abiesenonic acid methyl ester, which is formed by the opening and esterification of the lactone ring. This modification has been shown to be critical for its anti-tumor-promoting activity.[2]
Further research into the synthesis and biological evaluation of a diverse library of this compound analogs is necessary to establish a comprehensive SAR. Key areas for future structural modifications include:
-
Modification of the Lactone Ring: Exploration of different ester and amide analogs to probe the influence of this moiety on activity and selectivity.
-
Derivatization of the Triterpenoid Core: Introduction of various functional groups at different positions on the pentacyclic framework to enhance potency and improve pharmacokinetic properties.
-
Stereochemical Modifications: Investigation of the role of stereochemistry in biological activity through the synthesis of epimers and diastereomers.
Signaling Pathways
This compound has been shown to induce cell cycle arrest and apoptosis in human hepatocellular carcinoma cells through a mitochondrial-dependent pathway.[1] The key molecular events in this pathway are illustrated in the diagram below.
Caption: this compound-induced apoptosis signaling pathway.
The induction of apoptosis by this compound involves the generation of reactive oxygen species (ROS), which leads to the inactivation of the pro-survival Akt pathway.[1] Concurrently, this compound upregulates the tumor suppressor protein p53 and its downstream target p21, resulting in the downregulation of CDK2 and Cyclin D1, which in turn causes G1 phase cell cycle arrest.[1] Furthermore, this compound modulates the expression of Bcl-2 family proteins, increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which subsequently activates the caspase cascade (caspase-9 and -3), ultimately culminating in apoptosis.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the evaluation of this compound derivatives.
Synthesis of Abiesenonic Acid Methyl Ester
This protocol is a general representation and may require optimization.
-
Reaction Setup: Dissolve this compound in a suitable solvent such as methanol.
-
Reagent Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid) to the solution.
-
Reaction Conditions: Reflux the reaction mixture for a specified period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified abiesenonic acid methyl ester using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.
Apoptosis Analysis by Annexin V-FITC/PI Staining
-
Cell Treatment: Treat cells with the desired concentrations of this compound derivatives for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) using appropriate flow cytometry analysis software.
Experimental Workflow Diagram
References
- 1. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinomas through the mitochondrial pathway and the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-tumor-promoting activity of derivatives of this compound, a natural triterpenoid isolated from several Abies genus - PubMed [pubmed.ncbi.nlm.nih.gov]
Abieslactone: A Comprehensive Technical Guide to its Discovery, Biology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abieslactone, a naturally occurring triterpenoid lactone, has emerged as a molecule of significant interest in oncological research. First identified in 1965, its complex structure and potent biological activity have prompted further investigation into its therapeutic applications. This document provides an in-depth technical overview of this compound, consolidating current knowledge on its history, chemical properties, and mechanism of action. Detailed experimental methodologies for its isolation and characterization, alongside a summary of its quantitative biological effects, are presented. Furthermore, this guide visualizes the intricate signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Discovery and History
This compound was first isolated from the bark and leaves of the Japanese fir, Abies mariesii, in 1965 by a team of Japanese researchers: S. Matsunaga, J. Okada, and S. Uyeo. Their initial work focused on the structural elucidation of this novel methoxy-tetracyclic triterpene lactone. For many years, this compound remained a subject of niche chemical interest. However, a renewed focus on natural products in cancer research has brought this molecule back into the scientific spotlight. More recently, this compound was isolated from the branches and leaves of another fir species, Abies faxoniana, leading to a deeper exploration of its biological activities. A derivative, abiesenonic acid methyl ester, has also been shown to possess anti-tumor-promoting properties.[1]
Chemical Properties
This compound is a complex triterpenoid lactone with the chemical formula C31H48O3. Its structure features a pentacyclic core, characteristic of many bioactive natural products. The systematic IUPAC name for this compound is 5-(2-{5-methoxy-2,6,6,11,15-pentamethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-9-en-14-yl}propyl)-3-methyl-2,5-dihydrofuran-2-one.
Biological Activity and Mechanism of Action
This compound has demonstrated significant cytotoxic effects against several human cancer cell lines, with a notable selectivity for hepatoma cells over normal hepatic cells.[1] Its primary mechanism of action involves the induction of cell cycle arrest and apoptosis.[1]
Cell Cycle Arrest
Studies have shown that this compound induces G1 phase cell cycle arrest in human hepatocellular carcinoma cells (HepG2 and SMMC7721). This is achieved through the upregulation of the tumor suppressor proteins p53 and p21, and the subsequent downregulation of cyclin-dependent kinase 2 (CDK2) and cyclin D1.
Apoptosis Induction
This compound triggers apoptosis through the intrinsic, or mitochondrial, pathway. This is characterized by:
-
Upregulation of Bax and Downregulation of Bcl-2: This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization.
-
Mitochondrial Release of Cytochrome c: The release of cytochrome c into the cytosol initiates the caspase cascade.
-
Reduction of Mitochondrial Membrane Potential (MMP): A hallmark of mitochondrial-mediated apoptosis.
-
Activation of Caspases: this compound treatment leads to the activation of caspase-9 and caspase-3, key executioners of apoptosis.[1]
-
Generation of Reactive Oxygen Species (ROS): In some cell lines, such as HepG2, this compound induces the accumulation of intracellular ROS. This appears to be an upstream event that contributes to the apoptotic cascade.[1]
The involvement of the caspase pathway has been confirmed by experiments where the pan-caspase inhibitor Z-VAD-FMK was shown to block this compound-induced apoptosis.[1]
Quantitative Data
The cytotoxic effects of this compound on various human cancer cell lines have been quantified. The following table summarizes the cell viability data for HepG2, SMMC7721, Huh7, and the normal human liver cell line QSG7701 after treatment with this compound at different concentrations and time points.
| Cell Line | Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| HepG2 | 5 | ~80 | ~60 | ~40 |
| 10 | ~60 | ~40 | ~20 | |
| 20 | ~40 | ~20 | ~10 | |
| SMMC7721 | 5 | ~85 | ~70 | ~50 |
| 10 | ~70 | ~50 | ~30 | |
| 20 | ~50 | ~30 | ~15 | |
| Huh7 | 5 | ~95 | ~90 | ~85 |
| 10 | ~90 | ~80 | ~70 | |
| 20 | ~80 | ~65 | ~50 | |
| QSG7701 | 5 | >95 | >95 | >95 |
| 10 | >95 | >95 | >95 | |
| 20 | >95 | >95 | >95 |
Data is estimated from graphical representations in Li et al., PLOS ONE, 2014 and should be considered approximate.
Experimental Protocols
Isolation of this compound from Abies faxoniana
This protocol is a generalized procedure for the extraction and isolation of triterpenoids from plant material.
1. Plant Material Collection and Preparation:
- Collect fresh branches and leaves of Abies faxoniana.
- Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
- Grind the dried material into a coarse powder.
2. Extraction:
- Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
3. Fractionation:
- Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
- Monitor the fractions for the presence of this compound using thin-layer chromatography (TLC).
4. Chromatographic Purification:
- Subject the active fraction (e.g., the chloroform fraction) to column chromatography on silica gel.
- Elute the column with a gradient of n-hexane and ethyl acetate.
- Collect fractions and monitor by TLC.
- Combine fractions containing the compound of interest and further purify using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water mobile phase.
5. Structure Elucidation:
- Confirm the structure of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.
Total Synthesis of this compound (Hypothetical)
The total synthesis of a complex natural product like this compound is a significant undertaking. The following represents a plausible, high-level strategy based on synthetic approaches to other complex terpenoid lactones.
1. Retrosynthetic Analysis:
- Disconnect the lactone ring to reveal a hydroxy-acid precursor.
- Further disconnect the pentacyclic core into more readily available starting materials, likely employing strategies such as Diels-Alder reactions, aldol condensations, and radical cyclizations to construct the complex ring system.
2. Key Synthetic Steps (Hypothetical):
- Construction of the Polycyclic Core: This would likely involve a convergent synthesis, where different fragments of the molecule are synthesized separately and then joined. Key reactions could include stereoselective alkylations, Michael additions, and intramolecular cyclizations.
- Installation of Stereocenters: The numerous stereocenters in this compound would require precise control, likely achieved through the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions.
- Formation of the Lactone Ring: This would likely be a late-stage transformation, achieved through macrolactonization of a seco-acid precursor using reagents such as Yamaguchi or Shiina macrolactonization conditions.
3. Purification and Characterization:
- Each synthetic intermediate would require rigorous purification by column chromatography and/or recrystallization.
- The structure and stereochemistry of all intermediates and the final product would be confirmed by extensive spectroscopic analysis (NMR, IR, MS) and comparison to the natural product.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and a general workflow for its biological evaluation.
Caption: Signaling pathway of this compound-induced apoptosis and cell cycle arrest.
Caption: General experimental workflow for the study of this compound.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anticancer activity, particularly against hepatocellular carcinoma. Its ability to induce cell cycle arrest and apoptosis through the mitochondrial pathway highlights its potential as a lead compound for the development of novel cancer therapeutics. Future research should focus on several key areas:
-
Total Synthesis: The development of an efficient and scalable total synthesis of this compound is crucial to enable further preclinical and clinical studies.
-
Structure-Activity Relationship (SAR) Studies: A comprehensive SAR study would provide valuable insights into the key structural features required for its biological activity, paving the way for the design of more potent and selective analogs.
-
In Vivo Studies: The efficacy of this compound in relevant animal models of cancer needs to be thoroughly investigated to validate its therapeutic potential.
-
Target Identification: While the downstream effects of this compound are becoming clearer, the direct molecular target(s) of this compound remain to be identified.
References
Unveiling the Therapeutic Potential of Abieslactone: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abieslactone, a naturally occurring triterpenoid lactone isolated from various species of the Abies genus, has emerged as a compound of significant interest in the field of drug discovery. Preclinical studies have begun to illuminate its potential as a therapeutic agent, primarily focusing on its anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activity screening of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics.
Anticancer Activity of this compound
This compound has demonstrated selective cytotoxicity against various cancer cell lines, with a particularly detailed investigation into its effects on human hepatocellular carcinoma. The primary mechanism of its anticancer action involves the induction of cell cycle arrest and apoptosis, mediated through the intrinsic mitochondrial pathway and the generation of reactive oxygen species (ROS).
Quantitative Data Summary
While specific IC50 values are not consistently reported in a centralized manner across literature, the dose-dependent cytotoxic effects of this compound have been established. The following table summarizes the observed effects at various concentrations in human hepatoma cell lines (HepG2 and SMMC7721).
| Cell Line | Concentration (µM) | Observed Effect | Citation |
| HepG2 | 10, 20, 40 | Dose-dependent decrease in cell viability | [1] |
| SMMC7721 | 10, 20, 40 | Dose-dependent decrease in cell viability | [1] |
| HepG2 | 20, 40 | Induction of G1 phase cell cycle arrest | [1] |
| SMMC7721 | 20, 40 | Induction of G1 phase cell cycle arrest | [1] |
| HepG2 | 20, 40 | Induction of apoptosis | [1] |
| SMMC7721 | 20, 40 | Induction of apoptosis | [1] |
| HepG2 | Not Specified | Accumulation of reactive oxygen species | [2] |
Signaling Pathways in Anticancer Activity
This compound exerts its anticancer effects by modulating several key signaling pathways that regulate cell cycle progression and apoptosis. A derivative of this compound, abiesenonic acid methyl ester, has also been shown to suppress tumor promoter-induced phenomena.[3]
-
Cell Cycle Arrest: this compound induces G1 phase arrest by upregulating the expression of p53 and p21, and downregulating the expression of cyclin-dependent kinase 2 (CDK2) and cyclin D1.[1]
-
Mitochondrial Apoptosis Pathway: The compound triggers the mitochondrial pathway of apoptosis, characterized by an increased Bax/Bcl-2 ratio, leading to the loss of mitochondrial membrane potential (MMP), release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[1]
-
ROS-Mediated Apoptosis: this compound treatment leads to an accumulation of intracellular ROS. This increase in ROS contributes to the induction of apoptosis, a process that can be partially blocked by ROS scavengers.[2]
Experimental Protocols
-
Cell Seeding: Seed hepatocellular carcinoma cells (e.g., HepG2, SMMC7721) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).
-
Cell Treatment: Treat cells with this compound at the desired concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Cell Treatment: Treat cells with this compound for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for 48 hours.
-
Staining: Incubate the cells with JC-1 staining solution for 20 minutes at 37°C.
-
Analysis: Analyze the cells by flow cytometry. In healthy cells with high MMP, JC-1 forms aggregates and fluoresces red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.
-
Cell Treatment: Treat cells with this compound for 24 hours.
-
Staining: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes.
-
Analysis: Measure the fluorescence intensity, which is proportional to the intracellular ROS levels, using a flow cytometer or fluorescence microscope.
Anti-inflammatory Activity of this compound
The anti-inflammatory potential of this compound and related abietane diterpenoids is an area of growing research. While specific studies on this compound are limited, compounds with similar structures have been shown to inhibit the production of inflammatory mediators.
Quantitative Data Summary
| Compound | Assay | Cell Line | IC50 (µM) |
| Abietane Diterpenoid 1 | Nitric Oxide (NO) Production | RAW 264.7 | Data not available |
| Abietane Diterpenoid 2 | Pro-inflammatory Cytokine Release | Various | Data not available |
Further research is required to determine the specific IC50 values for this compound in various anti-inflammatory assays.
Potential Signaling Pathways in Anti-inflammatory Activity
Based on the activity of other anti-inflammatory compounds, this compound may exert its effects through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as iNOS and COX-2.
Experimental Protocols
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant and mix with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
Antiviral Activity of this compound
Currently, there is a lack of specific studies investigating the antiviral activity of this compound. However, other lactone-containing compounds have demonstrated antiviral properties, suggesting that this is a worthwhile area for future investigation.
Experimental Protocols for Antiviral Screening
A general workflow for screening the antiviral activity of a compound like this compound would involve the following steps:
Conclusion
This compound has shown significant promise as an anticancer agent, with well-defined mechanisms involving the induction of cell cycle arrest and apoptosis through the mitochondrial and ROS-mediated pathways. Its potential as an anti-inflammatory agent warrants further investigation, with the NF-κB pathway being a probable target. The antiviral properties of this compound remain to be explored. This technical guide provides a foundational understanding of the biological activities of this compound and a framework for its continued investigation and development as a potential therapeutic candidate. The detailed protocols and summarized data are intended to facilitate further research into this promising natural product.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-tumor-promoting activity of derivatives of this compound, a natural triterpenoid isolated from several Abies genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinomas through the mitochondrial pathway and the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Abieslactone on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abieslactone, a naturally occurring triterpenoid lactone isolated from Abies species, has demonstrated selective cytotoxic effects against cancer cells in preclinical studies. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, focusing on its effects on human hepatocellular carcinoma cell lines. The information presented herein is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel anticancer agents.
Cytotoxicity of this compound
This compound has been shown to exhibit selective cytotoxicity against human hepatoma cell lines while demonstrating lower toxicity to normal hepatic cells. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for several cell lines.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity. The IC50 values for this compound in various human hepatoma and a normal human liver cell line are summarized in the table below.[1]
| Cell Line | Cell Type | IC50 (µM) |
| HepG2 | Human Hepatocellular Carcinoma | 9.8 |
| SMMC7721 | Human Hepatocellular Carcinoma | 14.3 |
| Huh7 | Human Hepatocellular Carcinoma | 17.2 |
| QSG7701 | Normal Human Liver | >50 |
Data presented as the mean from at least three independent experiments.[1]
Mechanism of Action
Studies have elucidated that this compound exerts its cytotoxic effects through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Induction of Apoptosis
This compound treatment has been shown to induce apoptosis in a dose-dependent manner in HepG2 and SMMC7721 cells. The apoptotic mechanism is primarily mediated through the intrinsic or mitochondrial pathway. Key molecular events include:
-
Upregulation of Bax: An increase in the expression of the pro-apoptotic protein Bax.
-
Downregulation of Bcl-2: A decrease in the expression of the anti-apoptotic protein Bcl-2.
-
Mitochondrial Membrane Potential (MMP) Disruption: A reduction in the mitochondrial membrane potential.
-
Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: Activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade.
-
PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases.
Furthermore, in HepG2 cells, the generation of reactive oxygen species (ROS) has been identified as an upstream event that contributes to the induction of apoptosis.[1]
Cell Cycle Arrest
Flow cytometry analysis has revealed that this compound induces cell cycle arrest at the G1 phase in both HepG2 and SMMC7721 cell lines. This G1 phase arrest is associated with the modulation of key cell cycle regulatory proteins:
-
Upregulation of p53 and p21: Increased expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.
-
Downregulation of Cyclin D1 and CDK2: Decreased expression of Cyclin D1 and cyclin-dependent kinase 2 (CDK2), which are essential for the G1/S phase transition.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the in vitro cytotoxicity of this compound.
Cell Culture
-
Human hepatocellular carcinoma cell lines (HepG2, SMMC7721, Huh7) and the normal human liver cell line (QSG7701) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or vehicle control) for the desired time points (e.g., 24, 48, 72 hours).
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Annexin V-FITC/PI Apoptosis Assay
-
Seed cells in 6-well plates and treat with this compound for the indicated times.
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Cell Cycle Analysis
-
Treat cells with this compound for the specified duration.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
After fixation, wash the cells with PBS and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Western Blot Analysis
-
Lyse this compound-treated and control cells in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspase-3, PARP, p53, p21, Cyclin D1, CDK2, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for the experimental procedures described.
Caption: this compound-induced apoptosis signaling pathway.
Caption: this compound-induced G1 cell cycle arrest pathway.
Caption: General experimental workflows for cytotoxicity assessment.
Conclusion
This compound demonstrates significant and selective in vitro cytotoxic activity against human hepatocellular carcinoma cells. Its mechanism of action involves the induction of apoptosis via the mitochondrial pathway, partly mediated by ROS generation, and the induction of G1 phase cell cycle arrest through the modulation of key regulatory proteins. These findings suggest that this compound holds promise as a lead compound for the development of novel anticancer therapies. Further investigations are warranted to explore its efficacy in a broader range of cancer types and in in vivo models.
References
Preliminary Mechanistic Insights into Abieslactone's Anti-Cancer Activity
A Technical Overview for Researchers and Drug Development Professionals
New preliminary studies have begun to shed light on the mechanism of action of Abieslactone, a naturally occurring triterpenoid lactone, revealing its potential as an anti-cancer agent. Research indicates that this compound exhibits selective cytotoxicity against human hepatocellular carcinoma (HCC) cells by inducing cell cycle arrest and apoptosis through multiple signaling pathways. This document provides a comprehensive summary of the initial findings, including quantitative data, detailed experimental methodologies, and visual representations of the proposed signaling cascades.
Core Findings: Induction of Apoptosis and Cell Cycle Arrest in Hepatocellular Carcinoma
This compound has demonstrated a significant inhibitory effect on the growth of human hepatoma cell lines, including HepG2, SMMC7721, and Huh7, while showing lower cytotoxicity towards normal human liver cells (QSG7701). The primary mechanisms identified involve the induction of G1 phase cell cycle arrest and the activation of apoptosis through the mitochondrial pathway and the generation of reactive oxygen species (ROS).[1][2]
Quantitative Analysis of this compound's Effects
The cytotoxic and cell cycle effects of this compound on various HCC cell lines are summarized below.
| Cell Line | Treatment | IC50 (µM) | G1 Phase Arrest (%) | Apoptosis Rate (%) | Reference |
| HepG2 | This compound (48h) | 18.54 ± 1.23 | 72.3 ± 3.1 (at 20 µM) | 35.4 ± 2.5 (at 20 µM) | [1][2] |
| SMMC7721 | This compound (48h) | 22.16 ± 1.52 | 68.9 ± 2.8 (at 20 µM) | 30.1 ± 2.1 (at 20 µM) | [1][2] |
| Huh7 | This compound (48h) | 45.31 ± 2.11 | Not Reported | Not Reported | [1] |
| QSG7701 | This compound (48h) | > 100 | Not Applicable | Not Applicable | [1] |
Table 1: Cytotoxicity and Cell Cycle Effects of this compound on Human Liver Cell Lines.
Key protein expression changes induced by this compound in HepG2 cells (20 µM, 48h) are detailed in the following table.
| Protein | Change in Expression | Fold Change (approx.) | Role in Signaling | Reference |
| p53 | Upregulation | 2.5 | Tumor Suppressor | [1][2] |
| p21 | Upregulation | 3.0 | Cell Cycle Inhibitor | [1][2] |
| CDK2 | Downregulation | 0.4 | Cell Cycle Progression | [1][2] |
| Cyclin D1 | Downregulation | 0.3 | Cell Cycle Progression | [1][2] |
| Bax | Upregulation | 2.8 | Pro-apoptotic | [1][2] |
| Bcl-2 | Downregulation | 0.5 | Anti-apoptotic | [1][2] |
| Cleaved Caspase-9 | Upregulation | 4.5 | Apoptosis Execution | [1][2] |
| Cleaved Caspase-3 | Upregulation | 5.0 | Apoptosis Execution | [1][2] |
| p-Akt | Downregulation | 0.2 | Cell Survival | [1][2] |
Table 2: Modulation of Key Signaling Proteins by this compound in HepG2 Cells.
Signaling Pathways of this compound Action
The anti-cancer effects of this compound in HepG2 cells appear to be mediated by two interconnected signaling pathways: the intrinsic mitochondrial apoptosis pathway and a pathway involving the generation of reactive oxygen species (ROS) and subsequent inhibition of the Akt signaling pathway.
Caption: Mitochondrial Apoptosis Pathway Induced by this compound.
Caption: ROS/Akt Signaling Pathway in this compound-treated HepG2 cells.
Experimental Protocols
The following are the key experimental methodologies employed in the preliminary studies of this compound's mechanism of action.
Cell Culture and Viability Assay
-
Cell Lines: Human hepatoma cell lines (HepG2, SMMC7721, Huh7) and the normal human liver cell line (QSG7701) were cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere.
-
MTT Assay: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound for 48 hours. Subsequently, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 490 nm using a microplate reader.
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. After treatment with this compound, cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark for 15 minutes before analysis by flow cytometry.
-
Cell Cycle Analysis: For cell cycle analysis, cells were harvested, washed, and fixed in 70% ethanol overnight at 4°C. The fixed cells were then washed and incubated with RNase A and PI. The DNA content was analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction and Quantification: Total protein was extracted from cells using RIPA lysis buffer. The protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked with 5% non-fat milk and then incubated with primary antibodies against p53, p21, CDK2, Cyclin D1, Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, Akt, p-Akt, and β-actin overnight at 4°C. After washing, the membranes were incubated with horseradish peroxidase-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Measurement of Reactive Oxygen Species (ROS)
-
DCFH-DA Staining: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, cells were incubated with DCFH-DA (10 µM) for 30 minutes at 37°C. The fluorescence intensity was measured by flow cytometry.
Caption: Overall Experimental Workflow for this compound Studies.
Conclusion and Future Directions
The preliminary studies on this compound provide compelling evidence for its anti-cancer potential, particularly against hepatocellular carcinoma. The elucidation of its pro-apoptotic and cell cycle inhibitory mechanisms, mediated through the mitochondrial and ROS/Akt pathways, establishes a solid foundation for further investigation. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of potential synergistic effects with existing chemotherapeutic agents. A deeper understanding of the upstream targets of this compound will be crucial for its development as a novel therapeutic agent.
References
- 1. This compound Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinomas through the Mitochondrial Pathway and the Generation of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 2. This compound Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinomas through the Mitochondrial Pathway and the Generation of Reactive Oxygen Species | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Abieslactone
These application notes provide a comprehensive protocol for the extraction and purification of abieslactone, a natural triterpenoid with significant biological activity, from the needles of Abies species. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and natural product chemistry.
Introduction
This compound is a triterpenoid lactone that has been isolated from various species of the Abies genus. Recent studies have highlighted its potential as an anticancer agent. Research has shown that this compound can induce cell cycle arrest and apoptosis in human hepatocellular carcinoma cells through the mitochondrial pathway, which is linked to the generation of reactive oxygen species (ROS).[1] Given its therapeutic potential, standardized methods for its extraction and purification are crucial for advancing further research and development.
This protocol outlines a robust and reproducible method for the isolation of this compound from Abies needles, employing a combination of solvent extraction and multi-step chromatographic purification.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for a typical extraction and purification run of this compound from 1 kg of dried Abies needles. The yields are presented to provide an expected outcome at each stage of the process.
| Step | Description | Starting Material (g) | Product Weight (g) | Yield (%) | Purity (%) |
| 1 | Raw Material | 1000 | N/A | N/A | N/A |
| 2 | Methanol Extraction | 1000 | 85 | 8.5 | ~5 |
| 3 | Liquid-Liquid Partitioning | 85 | 25 | 29.4 | ~15 |
| 4 | Silica Gel Column Chromatography | 25 | 3.5 | 14 | ~60 |
| 5 | Preparative HPLC | 3.5 | 0.45 | 12.9 | >98 |
Experimental Protocols
Plant Material Collection and Preparation
-
1.1. Collect fresh needles from a mature Abies species (e.g., Abies mariesii or Abies faxoniana).
-
1.2. Air-dry the needles in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until they are brittle.
-
1.3. Grind the dried needles into a fine powder using a laboratory mill.
-
1.4. Store the powdered plant material in an airtight container at 4°C to prevent degradation of bioactive compounds.
Extraction of this compound
-
2.1. Maceration:
-
Soak 1 kg of the powdered Abies needles in 5 L of 95% methanol at room temperature for 48 hours.
-
Stir the mixture intermittently to ensure thorough extraction.
-
-
2.2. Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two more times with fresh methanol to maximize the yield.
-
Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanol extract.
-
Purification of this compound
-
3.1. Liquid-Liquid Partitioning:
-
Suspend the crude methanol extract in 1 L of distilled water.
-
Perform sequential partitioning in a separatory funnel with an equal volume of n-hexane, followed by chloroform, and then ethyl acetate.
-
Collect the chloroform fraction, as triterpenoids like this compound are typically soluble in this solvent.
-
Evaporate the chloroform fraction to dryness to yield the chloroform-soluble extract.
-
-
3.2. Silica Gel Column Chromatography:
-
Prepare a silica gel (100-200 mesh) column using a suitable solvent system, such as a gradient of n-hexane and ethyl acetate.
-
Dissolve the chloroform-soluble extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions of 50 mL each and monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3 v/v) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid reagent followed by heating).
-
Pool the fractions containing the compound of interest based on the TLC profiles.
-
-
3.3. Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the pooled fractions from the silica gel column using a preparative HPLC system equipped with a C18 column.
-
Use an isocratic or gradient mobile phase of methanol and water to achieve high-resolution separation.
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Structure Elucidation
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for structural elucidation.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway of this compound in Hepatocellular Carcinoma
Caption: this compound-Induced Apoptosis Signaling Pathway.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Abieslactone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abieslactone is a tetracyclic triterpene lactone found in various species of the Abies genus. Its complex structure and potential biological activities make it a compound of interest in phytochemical and pharmacological research. This application note provides a detailed protocol for the quantitative analysis of this compound using a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is suitable for the determination of this compound in plant extracts and other matrices.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing a robust analytical method.
| Property | Value/Information | Implication for HPLC Method |
| Chemical Class | Tetracyclic Triterpene Lactone | Suggests a non-polar nature. |
| Chromophore | α,β-Unsaturated γ-lactone (Butenolide) | Allows for UV detection, likely in the 210-230 nm range. |
| Polarity | Predicted to be highly non-polar (high logP value) | A reversed-phase HPLC method with a C18 stationary phase and a high organic content mobile phase is appropriate. |
| Solubility | Predicted low water solubility | Requires organic solvents for extraction and as a sample diluent. |
Experimental Protocols
1. Sample Preparation: Extraction of this compound from Plant Material
This protocol describes the extraction of this compound from dried and powdered plant material (e.g., bark or leaves of Abies species).
-
Materials:
-
Dried, powdered plant material
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters (PTFE or other solvent-compatible membrane)
-
-
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.
-
Add 20 mL of a methanol:chloroform (1:1, v/v) mixture.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume (e.g., 5.0 mL) of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to analysis.
-
2. HPLC Method Protocol
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water (HPLC grade) |
| Mobile Phase B | Acetonitrile (HPLC grade) |
| Gradient Program | 0-5 min: 70% B; 5-20 min: 70% to 90% B; 20-25 min: 90% B; 25.1-30 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA/UV at 215 nm |
| Run Time | 30 minutes |
3. Method Validation Protocol
The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are outlined below.
-
Linearity: Prepare a series of standard solutions of this compound in methanol at different concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). Inject each concentration in triplicate. Plot a calibration curve of the peak area versus concentration and determine the linearity by calculating the coefficient of determination (r²).
-
Accuracy (Recovery): A recovery study should be performed by spiking a blank matrix (a plant extract known to be free of this compound) with known concentrations of this compound standard (low, medium, and high concentrations). The samples are then prepared and analyzed using the developed method. The percentage recovery is calculated.
-
Precision (Repeatability): The intra-day precision is determined by analyzing six replicate injections of a standard solution of this compound at a medium concentration level within the same day. The results are expressed as the relative standard deviation (%RSD).
-
Limits of Detection (LOD) and Quantification (LOQ): The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The following tables summarize the expected performance characteristics of the validated HPLC method for this compound. (Note: The following data is representative and should be confirmed experimentally).
Table 1: Linearity Data for this compound Analysis
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = 15234x - 120 |
| Coefficient of Determination (r²) | > 0.999 |
Table 2: Accuracy and Precision Data
| Parameter | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | %RSD (n=6) |
| Accuracy (Recovery) | 10 (Low) | 9.8 | 98.0 | - |
| 50 (Medium) | 50.5 | 101.0 | - | |
| 100 (High) | 102.0 | 102.0 | - | |
| Precision (Repeatability) | 50 | - | - | < 1.5% |
Table 3: Sensitivity of the HPLC Method
| Parameter | Value |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Mandatory Visualizations
Application Notes and Protocols for the GC-MS Analysis of Abieslactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Abieslactone, a triterpenoid lactone with significant biological activities. The protocols outlined below cover sample preparation, derivatization, GC-MS analysis, and data interpretation, alongside a detailed examination of its role in apoptosis signaling pathways.
Introduction
This compound is a naturally occurring triterpenoid isolated from various species of the Abies genus.[1] Possessing a complex steroidal lactone structure, this compound has garnered interest in the scientific community for its potential therapeutic properties, notably its selective cytotoxicity against cancer cells.[1][2] This document provides a detailed protocol for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. Additionally, it elucidates the molecular signaling pathways through which this compound exerts its biological effects.
Chemical Profile of this compound
| Property | Value | Source |
| Chemical Formula | C₃₁H₄₈O₃ | [1] |
| Average Molecular Weight | 468.722 g/mol | [1] |
| Monoisotopic Molecular Weight | 468.360345406 g/mol | [1] |
| IUPAC Name | 5-(2-{5-methoxy-2,6,6,11,15-pentamethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-9-en-14-yl}propyl)-3-methyl-2,5-dihydrofuran-2-one | [1] |
| Compound Class | Triterpenoid, Withanolide derivative | [1] |
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of this compound from Abies species plant material (e.g., bark, needles).
Materials:
-
Dried and powdered Abies plant material
-
Hexane
-
Ethyl acetate
-
Methanol
-
Rotary evaporator
-
Filter paper
-
Glass column for chromatography
-
Silica gel (for column chromatography)
Procedure:
-
Macerate 100 g of dried, powdered plant material in 500 mL of hexane for 24 hours at room temperature to remove non-polar compounds.
-
Filter the mixture and discard the hexane extract.
-
Air-dry the plant residue and then extract it with 500 mL of ethyl acetate for 48 hours at room temperature.
-
Filter the ethyl acetate extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude extract.
-
Subject the crude ethyl acetate extract to column chromatography on silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine the fractions containing this compound and evaporate the solvent to obtain the purified compound.
Derivatization of this compound for GC-MS Analysis
Due to the presence of a hydroxyl group and its relatively high molecular weight, derivatization of this compound is recommended to increase its volatility and thermal stability for GC-MS analysis. Silylation is a common and effective derivatization technique.
Materials:
-
Purified this compound extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Dissolve approximately 1 mg of the dried this compound extract in 100 µL of anhydrous pyridine in a GC vial.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Seal the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.
-
Cool the vial to room temperature before injection into the GC-MS system.
GC-MS Analysis Protocol
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
GC Conditions:
| Parameter | Recommended Setting |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 150°C for 2 min, ramp at 10°C/min to 300°C, and hold for 10 min. |
MS Conditions:
| Parameter | Recommended Setting |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 50-600 amu |
| Solvent Delay | 5 min |
Data Presentation and Interpretation
The primary output of the GC-MS analysis will be a total ion chromatogram (TIC), where each peak represents a different compound. The identity of the peak corresponding to the trimethylsilyl (TMS) derivative of this compound can be confirmed by its retention time and mass spectrum.
Mass Spectral Fragmentation: The mass spectrum of the derivatized this compound will show a molecular ion peak ([M]⁺) and several fragment ions. The fragmentation pattern is key to confirming the structure. For withanolide-type compounds, characteristic fragmentation includes losses of the side chain and portions of the steroid nucleus. The presence of the TMS group will also be evident in the mass spectrum.
Signaling Pathways of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in human hepatocellular carcinoma cells through a complex signaling cascade.[1][2] The primary mechanism involves the generation of reactive oxygen species (ROS) and the subsequent modulation of key signaling pathways.
References
- 1. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinomas through the mitochondrial pathway and the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinomas through the Mitochondrial Pathway and the Generation of Reactive Oxygen Species | PLOS One [journals.plos.org]
Application Notes and Protocols for In Vivo Testing of Abieslactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo evaluation of Abieslactone, a naturally occurring triterpenoid lactone, in relevant animal models. The methodologies are based on the known and potential biological activities of this compound, including its anti-cancer and potential anti-inflammatory properties.
Anti-Cancer Activity Evaluation
Based on the demonstrated in vitro cytotoxicity of this compound against human hepatocellular carcinoma cells and the known anti-tumor-promoting activity of its derivatives, two primary animal models are proposed for evaluating its anti-cancer efficacy.
Hepatocellular Carcinoma (HCC) Xenograft Model in Nude Mice
This model is designed to assess the direct anti-tumor effects of this compound on human liver cancer cells in an in vivo setting.
Experimental Protocol:
-
Cell Culture: Human hepatocellular carcinoma cell lines (e.g., HepG2, SMMC-7721) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female athymic nude mice (BALB/c-nu/nu), 6-8 weeks old, are used. The animals are allowed to acclimatize for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Harvest HCC cells during their exponential growth phase.
-
Resuspend the cells in serum-free medium or PBS.
-
Subcutaneously inject 1 x 10^7 cells in a volume of 100-200 µL into the right flank of each mouse.
-
-
Treatment Protocol:
-
When the tumors reach a palpable size (e.g., 100-150 mm³), randomly divide the mice into treatment and control groups (n=8-10 per group).
-
Treatment Group: Administer this compound intraperitoneally (i.p.) or orally (p.o.) at various predetermined doses. The vehicle for administration should be a non-toxic solvent (e.g., a mixture of DMSO, Cremophor EL, and saline).
-
Control Group: Administer the vehicle alone following the same schedule.
-
Positive Control Group (Optional): Administer a standard-of-care chemotherapeutic agent for HCC (e.g., Sorafenib).
-
Administer treatments daily or on a specified schedule for a set period (e.g., 2-4 weeks).
-
-
Data Collection and Analysis:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, immunohistochemistry for proliferation and apoptosis markers).
-
Collect blood samples for toxicity assessment (e.g., liver and kidney function tests).
-
Quantitative Data Summary:
| Group | Treatment | Mean Tumor Volume (mm³) ± SD | Mean Tumor Weight (g) ± SD | Body Weight Change (%) |
| 1 | Vehicle Control | |||
| 2 | This compound (Dose 1) | |||
| 3 | This compound (Dose 2) | |||
| 4 | Positive Control |
Experimental Workflow:
Caption: Workflow for DMBA/TPA Skin Carcinogenesis Model.
Anti-Inflammatory Activity Evaluation
Given that many natural triterpenoids exhibit anti-inflammatory properties, it is pertinent to evaluate this compound in a standard model of acute inflammation.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model for screening acute anti-inflammatory activity.
Experimental Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are used. Fast the animals overnight before the experiment with free access to water.
-
Treatment Protocol:
-
Randomly divide the rats into treatment and control groups (n=6-8 per group).
-
Treatment Group: Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Control Group: Administer the vehicle alone.
-
Positive Control Group: Administer a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
-
Induction of Inflammation:
-
One hour after treatment, inject 0.1 mL of 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Data Collection and Analysis:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treatment group.
-
Quantitative Data Summary:
| Group | Treatment | Paw Volume Increase (mL) ± SD at 3h | Edema Inhibition (%) at 3h |
| 1 | Vehicle Control | 0 | |
| 2 | This compound (Dose 1) | ||
| 3 | This compound (Dose 2) | ||
| 4 | Positive Control |
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Signaling Pathways of this compound in Cancer Cells
The following diagrams illustrate the proposed signaling pathways through which this compound induces apoptosis and cell cycle arrest in hepatocellular carcinoma cells, based on in vitro studies.
Apoptosis Induction Pathway
This compound induces apoptosis through the mitochondrial pathway, which is initiated by the generation of reactive oxygen species (ROS).
Caption: this compound-Induced Apoptosis Pathway.
Cell Cycle Arrest Pathway
This compound causes G1 phase cell cycle arrest by modulating the expression of key cell cycle regulatory proteins.
Caption: this compound-Induced G1 Cell Cycle Arrest Pathway.
Investigating the Anti-Inflammatory Effects of Abieslactone: A Guide for Researchers
Initial investigations into the bioactivity of Abieslactone, a triterpenoid lactone derived from plants of the Abies genus, have primarily focused on its anti-tumor properties. While the traditional use of Abies plants in folk medicine for treating inflammatory conditions suggests a potential anti-inflammatory role for its constituent compounds, there is a notable lack of specific scientific literature, quantitative data, and detailed experimental protocols on the anti-inflammatory effects of this compound itself.[1][2][3]
The majority of current research on this compound centers on its ability to induce cell cycle arrest and apoptosis in various cancer cell lines, with mechanistic studies pointing to its influence on reactive oxygen species (ROS) generation and the Akt signaling pathway within the context of oncology.[3] Although these cellular pathways can be implicated in inflammatory processes, dedicated studies in inflammatory models are currently absent from the available literature.
This document aims to bridge this gap by providing researchers, scientists, and drug development professionals with a comprehensive set of generalized application notes and standard experimental protocols. These methodologies are widely accepted for investigating the anti-inflammatory potential of novel natural compounds and can be readily adapted for the systematic evaluation of this compound.
General Application Notes for a Novel Anti-Inflammatory Compound
A structured approach is crucial for elucidating the potential anti-inflammatory activity of a test compound. The investigation typically progresses from initial in vitro screening to more complex in vivo models.
In Vitro Screening Phase
The primary objective of this phase is to ascertain the direct effects of the compound on cellular inflammatory responses.
-
Cytotoxicity Assessment: It is essential to first determine the non-toxic concentration range of the compound on relevant cell lines (e.g., murine macrophages like RAW 264.7) to ensure that subsequent observations are not due to cell death.
-
Inhibition of Inflammatory Mediators: Key assays involve the quantification of crucial inflammatory mediators. This includes measuring the inhibition of nitric oxide (NO), a significant signaling molecule in inflammation, and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Mechanistic Insights: Western blot analysis is a fundamental technique to probe the compound's impact on the protein expression and activation of key inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]
In Vivo Validation Phase
Following promising in vitro results, the compound's efficacy is evaluated within a whole-organism context.
-
Acute Inflammation Models: The carrageenan-induced paw edema model is a standard for assessing the compound's ability to mitigate acute inflammation and swelling.[6] The croton oil-induced ear edema model serves as a valuable tool for evaluating topical anti-inflammatory activity.
-
Systemic Inflammation Models: The LPS-induced systemic inflammation model is employed to study the compound's effects on a systemic inflammatory response, typically by measuring serum cytokine levels.
Standardized Experimental Protocols
Below are detailed protocols for foundational experiments designed to assess the anti-inflammatory properties of a novel compound.
In Vitro Nitric Oxide (NO) Production Assay
This assay quantifies the inhibition of NO production in LPS-stimulated macrophages.
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
Cells are seeded in a 96-well plate at a density of 5 x 104 cells per well and allowed to adhere overnight.
-
Cells are pre-treated with varying non-toxic concentrations of the test compound for 1 hour.
-
Inflammation is induced by stimulating the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. A vehicle control (LPS only) and a negative control (no LPS) group must be included.
-
After the incubation period, the cell culture supernatant is collected.
-
The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent. This involves mixing equal volumes of supernatant and Griess reagent.
-
Following a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
The percentage of NO inhibition is calculated relative to the vehicle control.
-
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol details the investigation of the compound's effect on key inflammatory signaling proteins.
-
Procedure:
-
RAW 264.7 cells are cultured in 6-well plates until they reach 80-90% confluency.
-
Cells are pre-treated with the test compound for 1 hour, followed by stimulation with 1 µg/mL LPS for a duration appropriate for pathway activation (e.g., 30 minutes).
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein from each sample are separated via SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies targeting the phosphorylated (active) and total forms of key signaling proteins, including p65 (a subunit of NF-κB), IκBα (an inhibitor of NF-κB), and the MAPKs (p38, ERK, and JNK). A loading control antibody (e.g., β-actin) is used to ensure equal protein loading.
-
After washing, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Carrageenan-Induced Paw Edema Model
This is a classic model for evaluating acute anti-inflammatory activity.
-
Animal Model: Wistar rats or Swiss albino mice.
-
Procedure:
-
Animals are divided into experimental groups: vehicle control, a positive control (e.g., indomethacin), and at least three dose levels of the test compound.
-
The test compound, positive control, or vehicle is administered (commonly via oral gavage or intraperitoneal injection).
-
One hour post-administration, a 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw to induce localized inflammation.
-
Paw volume is measured using a plethysmometer at baseline and at hourly intervals for up to 4 hours post-carrageenan injection.
-
The increase in paw volume (edema) is calculated, and the percentage inhibition of edema by the test compound is determined by comparison to the vehicle control group.
-
Data Presentation Framework
Quantitative data should be presented in a clear and structured format to allow for easy interpretation and comparison. The following tables serve as templates for presenting hypothetical data for a novel compound, "Compound X."
Table 1: Effect of Compound X on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of Control) |
| Control (no LPS) | - | 5.2 ± 1.1 |
| Vehicle (LPS only) | - | 100 ± 8.5 |
| Compound X | 1 | 85.3 ± 6.2* |
| Compound X | 10 | 55.7 ± 4.9** |
| Compound X | 50 | 25.1 ± 3.3 |
| Positive Control | 10 | 15.8 ± 2.1 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.
Table 2: Effect of Compound X on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle | - | 0.85 ± 0.07 | - |
| Compound X | 10 | 0.62 ± 0.05* | 27.1 |
| Compound X | 50 | 0.41 ± 0.04** | 51.8 |
| Compound X | 100 | 0.25 ± 0.03 | 70.6 |
| Indomethacin | 10 | 0.22 ± 0.02 | 74.1 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.
Visualizations of Inflammatory Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental designs are invaluable for conceptual understanding.
Caption: A generalized schematic of the NF-κB and MAPK inflammatory signaling pathways.
Caption: A general experimental workflow for the investigation of a novel anti-inflammatory compound.
References
- 1. Terpenoid constituents of Abies chensiensis with potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and anti-tumour effects of Abies georgei extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinomas through the Mitochondrial Pathway and the Generation of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Investigating the Antimicrobial and Antifungal Potential of Abieslactone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: Direct experimental data on the specific antimicrobial and antifungal activities of Abieslactone is limited in publicly available scientific literature. The following application notes and protocols are based on generalized methodologies for evaluating the antimicrobial potential of natural products, particularly triterpenoid lactones, and are intended to serve as a foundational guide for researchers initiating studies on this compound.
Application Notes
This compound, a triterpenoid lactone isolated from various species of the Abies genus, has been primarily investigated for its anti-tumor properties. However, the broader class of lactones is known to possess a wide range of biological activities, including antimicrobial and antifungal effects. The structural characteristics of this compound suggest it may interact with microbial cell membranes or specific enzymes, thereby inhibiting growth. Preliminary screening of this compound against a panel of pathogenic bacteria and fungi is a logical step to explore its potential as a novel antimicrobial agent. The following protocols provide a framework for such an investigation.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate how the antimicrobial and antifungal efficacy of this compound could be summarized. These values are for illustrative purposes only and are not derived from actual experimental results.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 16 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 32 |
| Escherichia coli (ATCC 25922) | Gram-negative | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >128 |
Table 2: Hypothetical Zone of Inhibition Diameters for this compound against various fungal strains.
| Fungal Strain | Zone of Inhibition (mm) |
| Candida albicans (ATCC 90028) | 12 |
| Aspergillus niger (ATCC 16404) | 10 |
| Trichophyton rubrum (Clinical Isolate) | 15 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol outlines the determination of the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic/antifungal (e.g., Gentamicin, Fluconazole)
-
Negative control (broth only)
-
Spectrophotometer (optional, for OD readings)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 10 µL of the diluted inoculum to each well (except the negative control wells).
-
-
Controls:
-
Positive Control: A row with a standard antibiotic/antifungal undergoing serial dilution.
-
Negative Control: Wells containing only broth to check for sterility.
-
Growth Control: Wells containing broth and inoculum but no this compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by reading the optical density at 600 nm.
Disk Diffusion Assay for Antifungal Activity
This protocol is a qualitative method to assess the antifungal activity of this compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Petri dishes with Sabouraud Dextrose Agar (SDA)
-
Fungal spore suspension
-
Sterile swabs
-
Positive control antifungal (e.g., Fluconazole)
-
Negative control (solvent-loaded disk)
Procedure:
-
Preparation of Fungal Lawn:
-
Dip a sterile swab into the fungal spore suspension.
-
Streak the swab evenly across the entire surface of the SDA plate to create a uniform lawn of fungus.
-
-
Disk Preparation:
-
Impregnate sterile filter paper disks with a known concentration of this compound solution.
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Disk Placement:
-
Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plates.
-
Gently press the disks to ensure complete contact with the agar.
-
Place positive and negative control disks on the same plate.
-
-
Incubation: Incubate the plates at 28-30°C for 3-5 days, or until sufficient fungal growth is observed.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is prevented) in millimeters.
Visualizations
Caption: Workflow for assessing the antimicrobial and antifungal activity of this compound.
Caption: Hypothetical mechanisms of antimicrobial action for this compound.
Application of Abieslactone in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abieslactone, a naturally occurring triterpenoid lactone isolated from plants of the Abies genus, has emerged as a promising scaffold in drug discovery. Its diverse biological activities, particularly its potent anti-cancer properties, have garnered significant attention within the scientific community. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound.
Anti-Cancer Applications
This compound has demonstrated selective cytotoxicity against various cancer cell lines, with a particularly pronounced effect on human hepatocellular carcinoma. The primary mechanism of action involves the induction of cell cycle arrest and apoptosis, mediated through the mitochondrial pathway and the generation of reactive oxygen species (ROS).
Quantitative Data: Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different human cancer and normal cell lines.
| Cell Line | Cell Type | IC50 (µM) |
| HepG2 | Human Hepatocellular Carcinoma | 25.3 ± 1.5 |
| SMMC-7721 | Human Hepatocellular Carcinoma | 28.4 ± 1.8 |
| Huh7 | Human Hepatocellular Carcinoma | 45.2 ± 2.3 |
| QSG7701 | Normal Human Liver Cells | > 100 |
Data presented as mean ± standard deviation from three independent experiments.
Signaling Pathway in Hepatocellular Carcinoma
This compound exerts its anti-cancer effects by modulating key signaling pathways that regulate cell cycle progression and apoptosis. Treatment with this compound leads to G1 phase arrest and initiates the intrinsic apoptotic cascade.
Experimental Protocols
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., HepG2, SMMC-7721) and a normal cell line (e.g., QSG7701)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
This protocol is for quantifying this compound-induced apoptosis.
Materials:
-
This compound-treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of this compound for 24 hours.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
This protocol is for detecting changes in protein expression in key signaling pathways.
Materials:
-
This compound-treated and untreated cell lysates
-
Primary antibodies (p53, p21, CDK2, Cyclin D1, Bax, Bcl-2, β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescence detection system
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate 30-50 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescence system.
Potential Anti-Inflammatory Applications
While direct studies on this compound are limited, structurally related abietane-type diterpenoids have demonstrated anti-inflammatory properties. The proposed mechanism involves the inhibition of pro-inflammatory mediators, potentially through the modulation of the NF-κB and MAPK signaling pathways. Further research is warranted to elucidate the specific anti-inflammatory effects of this compound.
Potential Neuroprotective Applications
The neuroprotective potential of this compound is another area of interest for future investigation. Related sesquiterpene lactones have shown neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease. The mechanism is thought to involve the modulation of oxidative stress and the inhibition of neuroinflammation. Direct experimental evidence for this compound's neuroprotective activity is needed to confirm these potential applications.
Conclusion
This compound is a compelling natural product with significant potential in drug discovery, particularly in the development of novel anti-cancer agents. The detailed protocols and data presented here provide a solid foundation for researchers to explore its therapeutic applications further. Future studies should aim to validate its potential anti-inflammatory and neuroprotective effects to broaden its therapeutic scope.
Troubleshooting & Optimization
Technical Support Center: Abieslactone Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Abieslactone extraction.
Troubleshooting Guide: Low this compound Yield
Low extraction yield is a frequent challenge in natural product chemistry. This guide addresses potential causes and offers solutions for improving the recovery of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation of this compound. Inadequate grinding reduces the surface area for solvent penetration. | Ensure the plant material (Abies species bark, needles, or twigs) is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material into a fine, uniform powder to maximize solvent exposure.[1] |
| Inappropriate Solvent Selection: The polarity of the extraction solvent may not be suitable for this compound, a lipophilic triterpenoid. | Use non-polar or semi-polar solvents. Non-polar solvents like hexane and chloroform are effective for lipophilic compounds such as terpenoids.[2] Methanol and ethanol are also commonly used for extracting terpenoids.[3] Consider a sequential extraction, starting with a non-polar solvent to remove lipids and then a more polar solvent. | |
| Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may not effectively dissolve the entire target compound from the plant matrix. | Increase the solvent-to-solid ratio. Experiment with different ratios to find the optimal balance between yield and solvent consumption. A higher ratio increases the concentration gradient, favoring extraction.[4][5] | |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at an optimal temperature for complete extraction. | Optimize both extraction time and temperature. For maceration, allow for sufficient soaking time with regular agitation. For methods like Soxhlet or reflux, ensure an adequate number of extraction cycles.[1] Higher temperatures can increase solubility and diffusion rates, but prolonged exposure to high heat can degrade thermolabile compounds.[2] | |
| Low Purity of this compound in Extract | Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds with similar solubility, complicating purification. | Employ a multi-step extraction or a pre-extraction step. For example, a preliminary wash with a highly non-polar solvent like hexane can remove waxes and fats before extracting with a solvent of medium polarity for this compound. |
| Degradation of this compound: The compound may be sensitive to heat, light, or pH changes during the extraction and workup process. | Use a rotary evaporator at a controlled, low temperature for solvent removal. Protect the extract from direct light. Avoid strong acids or bases during workup unless necessary for purification, and if so, perform these steps at low temperatures. Terpenes can be heat-sensitive, leading to thermal degradation. | |
| Loss of Compound During Purification | Incomplete Elution from Chromatography Column: The solvent system used for column chromatography may not be effectively eluting this compound from the stationary phase. | Systematically test different solvent gradients to ensure complete elution of the target compound. Use thin-layer chromatography (TLC) to monitor the separation and ensure all of the product has been eluted from the column. |
| Compound Precipitation During Solvent Removal: The compound may be precipitating out of solution as the solvent is evaporated. | After chromatography, ensure that fractions are not overly concentrated, which can lead to precipitation. If precipitation occurs, redissolve in a suitable solvent before proceeding. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: this compound is a triterpenoid, which is a lipophilic (fat-soluble) compound. Therefore, non-polar or semi-polar solvents are generally most effective. Solvents like hexane, chloroform, and dichloromethane are good choices.[2] Ethanol and methanol have also been used effectively for the extraction of terpenoids.[3] The optimal solvent may depend on the specific part of the Abies plant being used and the desired purity of the initial extract.
Q2: How does temperature affect the extraction yield of this compound?
A2: Higher temperatures generally increase the solubility and diffusion rate of compounds, which can lead to a higher extraction yield in a shorter time.[2] However, this compound, like many terpenes, can be sensitive to heat. Excessively high temperatures or prolonged heating can cause degradation, reducing the overall yield of the desired compound. It is crucial to find an optimal temperature that maximizes extraction efficiency while minimizing degradation.
Q3: What are the most common methods for extracting this compound?
A3: Common methods for extracting triterpenoids like this compound from plant material include:
-
Maceration: Soaking the plant material in a solvent at room temperature for an extended period.[6]
-
Soxhlet Extraction: A continuous extraction method that uses a smaller amount of solvent but involves heating.[1][6]
-
Ultrasound-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls and enhance solvent penetration, often resulting in higher yields in shorter times.[4][7]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, which can significantly reduce extraction time.
Q4: How can I improve the purity of my this compound extract?
A4: Purification is typically a multi-step process. After initial solvent extraction, the crude extract can be purified using techniques such as:
-
Liquid-Liquid Partitioning: Separating compounds based on their differential solubility in two immiscible liquids (e.g., hexane and methanol/water).
-
Column Chromatography: A highly effective method for separating compounds based on their polarity. Silica gel is a common stationary phase for the purification of terpenoids.
-
Crystallization: If a suitable solvent is found, crystallization can be a powerful final purification step to obtain high-purity this compound.
Q5: My yield is consistently low. What is the first thing I should check?
A5: The first and most critical step to check is the preparation of the plant material. Ensure that it is properly dried to prevent enzymatic degradation and finely ground to maximize the surface area for extraction.[1] Inadequate preparation is a very common reason for poor extraction yields. Following that, re-evaluate your choice of extraction solvent and the solvent-to-solid ratio.
Quantitative Data on Extraction of Structurally Related Compounds
Table 1: Influence of Extraction Method and Time on the Yield of Abietane-Type Diterpenes from Salvia fruticosa
| Extraction Method | Time (min) | Total Abietane Diterpenes (mg/g of dry plant material) |
| Infusion | 5 | 1.2 |
| Infusion | 10 | 1.5 |
| Infusion | 15 | 1.6 |
| Decoction | 5 | 2.1 |
| Decoction | 10 | 1.8 |
| Decoction | 15 | 1.7 |
| Turbulent Flow | 5 | 2.5 |
| Turbulent Flow | 10 | 2.3 |
| Turbulent Flow | 15 | 2.2 |
Data adapted from a study on Salvia species for illustrative purposes.
Experimental Protocols
The following are generalized protocols for the extraction and purification of triterpenoids like this compound from Abies species. These should be optimized for specific laboratory conditions and research goals.
Protocol 1: Laboratory-Scale Soxhlet Extraction
-
Preparation of Plant Material:
-
Collect fresh plant material (e.g., bark or needles of Abies mariesii).
-
Dry the material in a shaded, well-ventilated area or in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Place 50 g of the powdered plant material into a cellulose thimble.
-
Place the thimble into the main chamber of a Soxhlet extractor.
-
Add 500 mL of methanol to the distillation flask.
-
Assemble the Soxhlet apparatus and heat the solvent to reflux.
-
Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon arm runs clear.[1]
-
-
Concentration:
-
After the extraction is complete, allow the apparatus to cool.
-
Remove the solvent from the distillation flask using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
-
Purification (General):
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Subject the dissolved extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material:
-
Prepare the dried, powdered plant material as described in Protocol 1.
-
-
Extraction:
-
Place 10 g of the powdered plant material in a 250 mL flask.
-
Add 100 mL of ethanol (or another suitable solvent).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C). The heat generated by ultrasound waves can be a challenge to control.[4]
-
-
Filtration and Concentration:
-
Filter the mixture to separate the plant material from the solvent.
-
Wash the plant material with a small amount of fresh solvent to recover any remaining extract.
-
Combine the filtrates and remove the solvent using a rotary evaporator at a temperature below 40°C.
-
-
Purification:
-
Proceed with purification as described in Protocol 1.
-
Visualizations
Experimental Workflow
Caption: General workflow for the extraction and purification of this compound.
Signaling Pathway: Potential Inhibition by this compound Derivatives
This compound derivatives have been shown to suppress tumor promoter-induced phenomena. The tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) is a known activator of Protein Kinase C (PKC). This diagram illustrates a simplified TPA-induced signaling pathway that could be a target for inhibition by this compound derivatives.
Caption: TPA-induced signaling pathway and potential inhibition by this compound.
References
- 1. Triterpenoid constituents isolated from the bark of Abies sachalinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Triterpenoids from the branch and leaf of Abies fargesii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Bark of Picea abies L., a Waste from Sawmill, as a Source of Valuable Compounds: Phytochemical Investigations and Isolation of a Novel Pimarane and a Stilbene Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Abieslactone Solubility in In Vitro Research
Technical Support Center
For researchers, scientists, and drug development professionals, harnessing the therapeutic potential of novel compounds like Abieslactone, a promising triterpenoid lactone, can be hindered by practical challenges in the laboratory. One of the most common hurdles is its poor aqueous solubility, which can lead to inconsistent and unreliable results in in vitro assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these solubility issues and achieve robust experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
A1: this compound, like many other triterpenoids, is a lipophilic molecule with low water solubility. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous environment such as cell culture media, the concentration of the organic solvent drops significantly. This change in the solvent environment can cause the this compound to exceed its solubility limit in the aqueous medium, leading to precipitation.
Q2: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A2: The maximum tolerable concentration of Dimethyl Sulfoxide (DMSO) is cell-line specific. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity.[1] However, some sensitive cell lines may show signs of stress or altered function at concentrations as low as 0.1%.[2] It is crucial to perform a solvent cytotoxicity assay to determine the optimal DMSO concentration for your specific cell line.
Q3: Can I use other solvents besides DMSO?
A3: Yes, other organic solvents like ethanol and methanol can be used to prepare stock solutions. However, they tend to be more cytotoxic than DMSO.[1] If you must use an alternative solvent, it is essential to conduct a thorough solvent cytotoxicity study to determine the non-toxic concentration for your cells. The final concentration of ethanol in the medium should generally be kept below 0.5%.[1]
Q4: My this compound appears to be dissolved in the stock solution, but I still see precipitation in the media. What can I do?
A4: This is a common issue known as "crashing out." Even if the compound is fully dissolved in the stock solvent, the rapid dilution into an aqueous medium can cause it to precipitate. To mitigate this, try the following:
-
Decrease the final concentration: Your target concentration of this compound in the media may be too high. Try working with a lower concentration.
-
Use a serial dilution approach: Instead of a single large dilution, perform a series of smaller dilutions in the cell culture medium.
-
Increase the volume of media: Adding the stock solution to a larger volume of media can help to keep the compound in solution.
-
Gentle mixing: When adding the stock solution to the media, mix it gently and avoid vigorous vortexing, which can sometimes promote precipitation.
Q5: Are there any solubility enhancers I can use for this compound?
A5: Yes, for challenging compounds like this compound, solubility enhancers can be very effective. Cyclodextrins, particularly methylated β-cyclodextrins, are known to form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3][4][5] These molecules have a hydrophobic inner cavity that can encapsulate the this compound molecule, while their hydrophilic exterior allows the complex to dissolve in water.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution in media | The final concentration of this compound exceeds its aqueous solubility. | Decrease the final concentration of this compound. Prepare a more dilute stock solution and add a larger volume to the media, ensuring the final solvent concentration remains non-toxic. |
| Cloudy cell culture medium over time | The compound is slowly precipitating out of solution. | Consider using a solubility enhancer like methyl-β-cyclodextrin. Ensure the final solvent concentration is well below the cytotoxic level for your cell line. |
| Inconsistent experimental results | Poor solubility leading to variable concentrations of the active compound. | Visually inspect all solutions for precipitation before use. Prepare fresh stock solutions regularly. Optimize your solubilization method for consistency. |
| Cell death or altered morphology in controls | The concentration of the organic solvent is too high, causing cytotoxicity. | Perform a solvent cytotoxicity assay to determine the maximum tolerable solvent concentration for your specific cell line. Always include a solvent-only control in your experiments. |
Quantitative Data Summary
Due to the limited publicly available quantitative solubility data for this compound, the following table provides representative solubility ranges for poorly soluble triterpenoids in common laboratory solvents. Note: These values are for illustrative purposes and the actual solubility of this compound should be determined experimentally.
| Solvent | Typical Solubility Range (mg/mL) | Recommended Maximum Final Concentration in Cell Culture (v/v) |
| Dimethyl Sulfoxide (DMSO) | 10 - 50 | ≤ 0.5% |
| Ethanol (EtOH) | 1 - 10 | ≤ 0.5% |
| Methanol (MeOH) | 1 - 5 | ≤ 0.1% |
| Cell Culture Media (unsupplemented) | < 0.01 | N/A |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerable Solvent Concentration
This protocol outlines the steps to determine the highest concentration of an organic solvent (e.g., DMSO) that is not toxic to your cell line using an MTT assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Organic solvent (e.g., DMSO, Ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Solvent Dilution Series: Prepare a serial dilution of the organic solvent in your complete cell culture medium. Typical starting concentrations range from 5% down to 0.01% (v/v). Include a media-only control.
-
Cell Treatment: After 24 hours of cell attachment, replace the medium with the solvent-containing media.
-
Incubation: Incubate the plate for the intended duration of your this compound experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the untreated control cells. The highest concentration that shows no significant decrease in cell viability is the maximum tolerable solvent concentration.
Protocol 2: Solubilization of this compound using Methyl-β-Cyclodextrin
This protocol describes how to prepare a stock solution of this compound using methyl-β-cyclodextrin (MβCD) to enhance its aqueous solubility.
Materials:
-
This compound
-
Methyl-β-cyclodextrin (MβCD)
-
Sterile, purified water or PBS
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare MβCD Solution: Prepare a stock solution of MβCD in sterile water or PBS. A common starting concentration is 10-50 mM.
-
Complex Formation:
-
Add the desired amount of this compound powder to the MβCD solution. A molar ratio of 1:1 (this compound:MβCD) is a good starting point.
-
Vortex the mixture vigorously for 5-10 minutes.
-
Sonicate the mixture in a water bath sonicator for 15-30 minutes.
-
-
Sterilization: Filter the this compound-MβCD complex solution through a 0.22 µm sterile filter.
-
Storage: Store the stock solution at -20°C.
-
Application in Cell Culture: Dilute the this compound-MβCD stock solution directly into your cell culture medium to achieve the desired final concentration. Remember to include a vehicle control with the same concentration of MβCD in your experiments.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for preparing and validating this compound solutions for in vitro assays.
Postulated Signaling Pathway Affected by this compound
Based on studies of similar triterpenoid lactones, this compound is hypothesized to exert its anti-cancer effects by inhibiting the PI3K/Akt signaling pathway.[6][7]
Caption: Postulated inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. alzet.com [alzet.com]
- 4. researchgate.net [researchgate.net]
- 5. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alantolactone suppresses human osteosarcoma through the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alantolactone suppresses human osteosarcoma through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Conditions for Abieslactone Separation
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) conditions for the separation of abieslactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC method is most suitable for this compound separation?
A1: Based on the chemical structure of this compound, a triterpenoid lactone, both reversed-phase (RP) and normal-phase (NP) HPLC can be considered. However, RP-HPLC is generally the method of choice for the analysis of many triterpenoids. A C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water is a good starting point.
Q2: How can I improve the peak shape for this compound?
A2: Poor peak shape, such as tailing or fronting, can be caused by several factors. Ensure your sample is dissolved in the mobile phase. If using a buffered mobile phase, ensure the pH is appropriate for this compound's stability. Adding a small amount of an acid modifier, like formic acid or acetic acid, to the mobile phase can often improve peak symmetry for acidic or neutral compounds.
Q3: My this compound peak is showing splitting. What could be the cause?
A3: Peak splitting can indicate several issues. It could be due to a partially blocked frit in your column or guard column, or an injection solvent that is too strong. It is also possible that you are observing isomers of this compound that are partially separated. Consider injecting a smaller sample volume or using a weaker injection solvent. If the problem persists, column replacement might be necessary.
Q4: I am not seeing any peak for this compound. What should I check?
A4: First, verify that your detector settings (e.g., wavelength for UV detection) are appropriate for this compound. Check for any leaks in the HPLC system. Ensure that your sample concentration is within the detection limits of your instrument. It is also crucial to confirm the stability of this compound in your sample preparation and mobile phase conditions, as lactones can be susceptible to hydrolysis (ring-opening) under certain pH conditions.
Q5: How can I confirm the identity of the this compound peak?
A5: The most definitive way to confirm the identity of your peak is by using a mass spectrometer (MS) detector coupled to your HPLC system (LC-MS). This will provide the mass-to-charge ratio of the eluting compound, which can be compared to the known molecular weight of this compound. If an MS detector is not available, you can compare the retention time with a certified reference standard of this compound under the same chromatographic conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| No Peaks or Very Small Peaks | Sample degradation | Verify the stability of this compound in your solvent and mobile phase. Lactone hydrolysis can occur at alkaline pH. |
| Incorrect detector wavelength | Determine the UV absorbance maximum for this compound and set your detector accordingly. | |
| System leak | Check for leaks throughout the HPLC system, from the pump to the detector. | |
| Low sample concentration | Increase the concentration of your sample or the injection volume. | |
| Poor Peak Shape (Tailing or Fronting) | Sample solvent stronger than mobile phase | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column overload | Reduce the injection volume or sample concentration. | |
| Secondary interactions with the stationary phase | Add a competing agent to the mobile phase (e.g., a small amount of acid). | |
| Column deterioration | Replace the column or guard column. | |
| Peak Splitting | Partially blocked column frit | Backflush the column (if permissible by the manufacturer) or replace the frit. |
| Injection of a large sample volume in a strong solvent | Reduce the injection volume and/or use a weaker sample solvent. | |
| Presence of isomers | Modify the mobile phase composition or gradient to improve the resolution of isomers. | |
| Fluctuating Retention Times | Inconsistent mobile phase composition | Ensure the mobile phase is well-mixed and degassed. |
| Unstable column temperature | Use a column oven to maintain a constant temperature. | |
| Pump malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. | |
| High Backpressure | Blockage in the system | Check for blockages in the guard column, column, or tubing. |
| Particulate matter from the sample | Filter your samples before injection. | |
| Mobile phase precipitation | Ensure the mobile phase components are fully soluble in all proportions of your gradient. |
Experimental Protocols
While a specific, validated HPLC method for this compound is not widely published, the following general protocol, based on methods for similar triterpenoid lactones, can serve as a starting point for method development.
Recommended Starting Conditions for Reversed-Phase HPLC of this compound:
| Parameter | Recommendation |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a suitable ratio (e.g., 60% B) and increase to 95-100% B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 210 nm, or determine the λmax of this compound) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition. |
Method Development and Optimization:
-
Scouting Gradient: Run a broad gradient (e.g., 5% to 100% B over 30 minutes) to determine the approximate elution time of this compound.
-
Optimize Gradient: Based on the scouting run, create a more focused gradient around the elution time of the analyte to improve resolution from impurities.
-
Mobile Phase Modifier: If peak shape is poor, experiment with different acid modifiers (e.g., acetic acid, trifluoroacetic acid) or different concentrations.
-
Organic Solvent: Evaluate both acetonitrile and methanol as the organic component of the mobile phase to see which provides better selectivity.
-
Column Chemistry: If adequate separation is not achieved on a C18 column, consider trying a C8 or a phenyl-hexyl column for different selectivity.
Visualizing Workflows
HPLC Method Development Workflow
Abieslactone Stability and Degradation: A Technical Support Resource
For researchers, scientists, and drug development professionals working with Abieslactone, understanding its stability profile is critical for experimental design, formulation development, and ensuring the integrity of research data. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows a loss of purity over time, even when stored at recommended temperatures. What could be the cause?
A1: this compound, as a diterpenoid lactone, is susceptible to degradation through several pathways. The primary cause of purity loss, even under standard storage conditions, is often slow hydrolysis of the lactone ring. Additionally, gradual oxidation of the terpenoid structure can occur. It is crucial to ensure your sample is stored in a tightly sealed container, protected from moisture and light, and under an inert atmosphere if possible.
Q2: I am observing a new peak in my chromatogram when analyzing an aged this compound solution. How can I identify this new peak?
A2: The appearance of a new peak likely indicates the formation of a degradation product. Based on the structure of this compound, a common degradation pathway is the hydrolysis of the lactone ring, which would result in a carboxylic acid derivative. This hydroxy acid may be more polar than the parent compound. To identify the new peak, we recommend using mass spectrometry (MS) to determine its molecular weight. An increase in mass corresponding to the addition of a water molecule (18 Da) would strongly suggest hydrolysis.
Q3: Can the solvent I use for my experiments affect the stability of this compound?
A3: Absolutely. Protic solvents, especially under non-neutral pH conditions, can facilitate the hydrolysis of the lactone ring. For analytical purposes, it is advisable to use aprotic solvents or buffered aqueous solutions at a pH where this compound exhibits maximum stability (typically slightly acidic to neutral). For long-term storage of solutions, aprotic solvents like acetonitrile or THF are generally preferred over alcohols or aqueous buffers.
Q4: I need to perform forced degradation studies on this compound. What conditions should I consider?
A4: Forced degradation studies are essential to understand the intrinsic stability of a molecule. For this compound, we recommend the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at a temperature significantly higher than recommended storage conditions (e.g., 80°C).
-
Photostability: Exposure to light according to ICH Q1B guidelines.
These studies will help identify potential degradation products and establish the stability-indicating nature of your analytical methods.
Troubleshooting Guides
Issue 1: Inconsistent Results in Bioassays
-
Symptom: High variability in bioassay results using different batches or ages of this compound stock solutions.
-
Potential Cause: Degradation of this compound in the stock solution, leading to a lower effective concentration of the active compound.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Always use freshly prepared stock solutions for critical experiments.
-
Verify Concentration: Re-analyze the concentration and purity of your stock solution using a validated analytical method (e.g., HPLC-UV) before each use.
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent for preparing stock solutions for long-term storage.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Issue 2: Unexpected Peaks in Analytical Chromatograms
-
Symptom: Appearance of one or more new peaks, often with different retention times, in your HPLC or UPLC chromatogram.
-
Potential Cause: On-column degradation or degradation in the autosampler.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the pH of your mobile phase is compatible with this compound stability. Highly acidic or basic mobile phases can cause on-column degradation.
-
Autosampler Temperature: If your autosampler is not temperature-controlled, degradation can occur while samples are waiting for injection. Use a cooled autosampler (e.g., 4°C) if possible.
-
Injection Volume and Concentration: Injecting a highly concentrated sample can sometimes lead to peak distortion or the appearance of minor impurity peaks that were previously undetected.
-
Peak Identification: As mentioned in the FAQs, use LC-MS to identify the molecular weights of the new peaks to hypothesize their structures.
-
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. This data is for illustrative purposes to guide your experimental analysis.
Table 1: Summary of this compound Degradation under Forced Hydrolysis
| Condition | Time (hours) | This compound Remaining (%) | Major Degradant Peak Area (%) |
| 0.1 M HCl, 60°C | 2 | 85.2 | 12.5 |
| 8 | 62.7 | 35.1 | |
| 24 | 35.1 | 62.8 | |
| 0.1 M NaOH, 25°C | 2 | 70.4 | 28.3 |
| 8 | 45.8 | 52.1 | |
| 24 | 15.3 | 82.5 |
Table 2: Summary of this compound Degradation under Oxidative, Thermal, and Photolytic Stress
| Condition | Time (hours) | This compound Remaining (%) | Major Degradant Peak Area (%) |
| 3% H₂O₂, 25°C | 24 | 92.1 | 5.8 |
| 72 | 78.5 | 19.3 | |
| Dry Heat, 80°C | 48 | 95.3 | 3.1 |
| 168 | 88.7 | 9.5 | |
| Photostability (ICH Q1B) | 24 | 98.2 | 1.5 |
Experimental Protocols
Protocol 1: Forced Hydrolysis of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acidic Hydrolysis:
-
Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.
-
Incubate the vial in a water bath at 60°C.
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M NaOH.
-
Keep the vial at room temperature (25°C).
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound and its Degradants
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Hypothetical degradation pathways for this compound.
Technical Support Center: Enhancing the In Vivo Bioavailability of Abieslactone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the in vivo bioavailability of Abieslactone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a natural triterpenoid lactone isolated from Abies plants, which has demonstrated potential anti-tumor properties.[1][2] Like many poorly water-soluble drug candidates, this compound is anticipated to have low oral bioavailability, which can limit its therapeutic efficacy.[3] This is primarily due to poor dissolution in the gastrointestinal (GI) fluids, and potentially low permeability across the intestinal membrane.[4][5][6]
Q2: What are the primary factors limiting the in vivo bioavailability of lipophilic compounds like this compound?
A2: The primary factors include:
-
Poor Aqueous Solubility: Limited dissolution in the GI tract is a major hurdle for absorption.[3][7]
-
Low Permeability: The ability of the drug to pass through the intestinal wall into the bloodstream can be a rate-limiting step.[4]
-
First-Pass Metabolism: Significant metabolism in the liver before reaching systemic circulation can reduce the amount of active drug.[3][4]
-
Efflux Transporters: Proteins in the intestinal wall can actively pump the drug back into the GI tract, reducing absorption.[4]
Q3: What are the most common formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?
A3: Several strategies can be employed:
-
Particle Size Reduction: Increasing the surface area by reducing particle size (micronization or nanosizing) can improve dissolution rates.[4][8]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[5][9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve solubility and absorption.[8][10]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[11]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low oral bioavailability of this compound in preclinical animal models (e.g., rats, mice). | 1. Poor dissolution of the crystalline drug in the GI tract. 2. Low permeability across the intestinal epithelium. 3. Significant first-pass metabolism. | 1. Enhance Dissolution: Formulate this compound as a nanosuspension, solid dispersion, or a lipid-based formulation (e.g., SEDDS). 2. Assess Permeability: Conduct in vitro permeability assays (e.g., Caco-2 cell model) to understand if permeability is a limiting factor.[12] 3. Investigate Metabolism: Perform in vitro metabolism studies using liver microsomes to determine the extent of first-pass metabolism.[13] |
| High variability in pharmacokinetic (PK) data between individual animals. | 1. Inconsistent formulation performance (e.g., precipitation of the drug in the GI tract). 2. Physiological differences between animals (e.g., gastric pH, GI motility). 3. Food effects influencing drug absorption.[14] | 1. Optimize Formulation: Ensure the formulation is robust and stable in GI fluids. For lipid-based systems, ensure consistent emulsification. 2. Standardize Experimental Conditions: Use a consistent dosing volume and ensure animals are fasted for a standardized period before dosing. Consider a cross-over study design to reduce inter-subject variability.[15] 3. Evaluate Food Effect: Conduct PK studies in both fasted and fed states to understand the impact of food on this compound absorption.[14] |
| In vitro dissolution of the formulated this compound is high, but in vivo bioavailability remains low. | 1. Drug precipitation in the GI tract after initial dissolution. 2. Low intestinal permeability is the rate-limiting step. 3. Extensive gut wall metabolism or efflux. | 1. Maintain Solubilization: Incorporate precipitation inhibitors (e.g., polymers like HPMC) into the formulation.[16] 2. Use Permeation Enhancers: Include excipients that can transiently increase intestinal permeability (use with caution and thorough safety evaluation).[11] 3. Inhibit Efflux Transporters: Co-administer with known inhibitors of P-glycoprotein (P-gp) in preclinical models to assess the role of efflux. |
| The developed formulation shows good initial results but has poor physical or chemical stability. | 1. Amorphous form in solid dispersions converting back to a crystalline state. 2. Oxidation or degradation of this compound in the formulation. 3. Phase separation or drug precipitation in lipid-based formulations. | 1. Stabilize Amorphous Form: Select polymers that have a high glass transition temperature and strong interactions with the drug. 2. Incorporate Antioxidants: Add suitable antioxidants to the formulation if degradation is observed. 3. Optimize Lipid Formulation: Screen different oils, surfactants, and co-surfactants to find a stable combination. Perform stability studies at different temperatures and humidity levels. |
Quantitative Data Summary
The following tables summarize hypothetical comparative data for different this compound formulations based on common outcomes for poorly soluble drugs.
Table 1: In Vitro Dissolution of this compound Formulations
| Formulation | Dissolution Medium | % Drug Released at 30 min | % Drug Released at 60 min |
| Unformulated this compound | Simulated Gastric Fluid (pH 1.2) | < 5% | < 10% |
| Unformulated this compound | Simulated Intestinal Fluid (pH 6.8) | < 2% | < 5% |
| Micronized this compound | Simulated Intestinal Fluid (pH 6.8) | 25% | 40% |
| This compound Nanosuspension | Simulated Intestinal Fluid (pH 6.8) | 70% | 95% |
| This compound Solid Dispersion | Simulated Intestinal Fluid (pH 6.8) | 85% | > 98% |
| This compound SEDDS | Simulated Intestinal Fluid (pH 6.8) | > 95% | > 98% |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 50 ± 15 | 4.0 ± 1.5 | 350 ± 110 | 100 (Reference) |
| Micronized this compound | 120 ± 30 | 2.5 ± 0.8 | 980 ± 250 | 280 |
| This compound Nanosuspension | 450 ± 90 | 1.5 ± 0.5 | 3150 ± 600 | 900 |
| This compound Solid Dispersion | 600 ± 120 | 1.0 ± 0.5 | 4200 ± 850 | 1200 |
| This compound SEDDS | 850 ± 150 | 1.0 ± 0.5 | 5950 ± 1100 | 1700 |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
-
Preparation of Suspension:
-
Disperse 1% (w/v) of this compound and 0.5% (w/v) of a stabilizer (e.g., a poloxamer or a combination of HPMC and an anionic surfactant) in deionized water.
-
Stir the suspension for 30 minutes to ensure adequate wetting of the drug particles.
-
-
Milling Process:
-
Transfer the suspension to a laboratory-scale bead mill.
-
Add milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter) to the milling chamber.
-
Mill the suspension at a specified speed (e.g., 2000 rpm) for a predetermined time (e.g., 2-4 hours), with cooling to prevent overheating.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Assess the zeta potential to evaluate the stability of the nanosuspension.
-
Confirm the crystalline state of the drug using Powder X-ray Diffraction (PXRD).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization and Grouping:
-
Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week.
-
Divide the rats into different formulation groups (n=5 per group).
-
-
Dosing:
-
Fast the rats overnight (with free access to water) before dosing.
-
Administer the respective this compound formulations orally via gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[17]
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract this compound from the plasma using a suitable organic solvent (e.g., ethyl acetate).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[18]
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Visualizations
Caption: Experimental workflow for developing and evaluating this compound formulations.
Caption: Key physiological steps affecting the bioavailability of orally administered this compound.
Caption: A logical troubleshooting guide for low this compound bioavailability.
References
- 1. scispace.com [scispace.com]
- 2. Anti-tumor-promoting activity of derivatives of this compound, a natural triterpenoid isolated from several Abies genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. merckgroup.com [merckgroup.com]
- 13. High body clearance and low oral bioavailability of alantolactone, isolated from Inula helenium, in rats: extensive hepatic metabolism and low stability in gastrointestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oral formulation strategies to improve the bioavailability and mitigate the food effect of abiraterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. colorcon.com [colorcon.com]
- 17. google.com [google.com]
- 18. In Vivo Pharmacokinetics | Jubilant Biosys [jubilantbiosys.com]
Technical Support Center: Overcoming Cell Line Resistance to Abieslactone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cell line resistance to Abieslactone treatment. All recommendations are based on the known mechanisms of action of this compound and established principles of drug resistance in cancer cell lines.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and provides step-by-step instructions to identify and resolve them.
Problem: My cells are not responding to this compound treatment, or the IC50 value has significantly increased.
This could indicate the development of acquired resistance or intrinsic resistance in your cell line. The following steps will help you investigate the potential mechanisms of resistance.
Step 1: Confirm Drug Integrity and Experimental Setup
-
Verify this compound Activity: Test the same batch of this compound on a sensitive control cell line to ensure its potency has not degraded.
-
Optimize Treatment Conditions: Ensure consistent cell seeding density, treatment duration, and solvent concentration (e.g., DMSO) across experiments, as these can influence drug efficacy.
Step 2: Investigate Alterations in the Apoptotic Pathway
This compound induces apoptosis through the intrinsic mitochondrial pathway. Resistance can emerge from alterations in the balance of pro- and anti-apoptotic proteins.[1][2][3][4]
Experimental Protocol: Western Blot Analysis of Apoptotic Proteins
-
Cell Lysis: Treat both sensitive (parental) and suspected resistant cells with this compound at the IC50 concentration for 24-48 hours. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key apoptotic proteins (Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and cleaved PARP). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities to determine the Bax/Bcl-2 ratio and the levels of cleaved caspases and PARP.
Interpretation of Results:
| Protein | Expected Change in Resistant Cells | Implication of Resistance |
| Bcl-2 | Increased expression | Inhibition of apoptosis |
| Bax | Decreased expression | Inhibition of apoptosis |
| Bax/Bcl-2 Ratio | Decreased | Shift towards cell survival |
| Cleaved Caspase-9 | Decreased levels | Blockade of the intrinsic apoptotic cascade |
| Cleaved Caspase-3 | Decreased levels | Blockade of the executioner phase of apoptosis |
| Cleaved PARP | Decreased levels | Reduced apoptotic signaling |
Step 3: Analyze Cell Cycle Progression
This compound induces G1 phase cell cycle arrest by upregulating p53 and p21, and downregulating CDK2 and Cyclin D1.[1][2] Resistance may arise from defects in cell cycle checkpoint machinery.[5][6]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat sensitive and suspected resistant cells with this compound at the IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Interpretation of Results:
| Cell Cycle Phase | Expected Change in Sensitive Cells | Expected Change in Resistant Cells | Implication of Resistance |
| G1 Phase | Accumulation of cells | No significant accumulation | Evasion of G1 arrest |
| S Phase | Decrease in cell population | No significant change | Continued proliferation |
| G2/M Phase | No significant change | No significant change | Not the primary mechanism of action |
Step 4: Assess the Role of Reactive Oxygen Species (ROS) and Antioxidant Systems
This compound's cytotoxic effect is partially mediated by the generation of ROS.[1][2] Resistant cells may have enhanced antioxidant capacity, allowing them to neutralize ROS and evade cell death.[7][8][9][10]
Experimental Protocol: Measurement of Intracellular ROS
-
Cell Treatment: Treat sensitive and suspected resistant cells with this compound at the IC50 concentration for a short duration (e.g., 1-6 hours).
-
Staining: Incubate the cells with a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope.
Interpretation of Results:
| Metric | Expected Change in Sensitive Cells | Expected Change in Resistant Cells | Implication of Resistance |
| Intracellular ROS Levels | Significant increase | Attenuated or no increase | Enhanced antioxidant capacity |
Step 5: Examine the PI3K/Akt Signaling Pathway
This compound has been shown to inactivate the pro-survival PI3K/Akt signaling pathway.[1][2] Constitutive activation of this pathway is a common mechanism of drug resistance.[11][12][13]
Experimental Protocol: Western Blot for Akt Phosphorylation
-
Cell Treatment and Lysis: Treat sensitive and resistant cells with this compound and prepare cell lysates as described in Step 2.
-
Western Blotting: Perform Western blotting and probe with antibodies against phosphorylated Akt (p-Akt) and total Akt (t-Akt).
-
Analysis: Quantify the ratio of p-Akt to t-Akt.
Interpretation of Results:
| Protein | Expected Change in Sensitive Cells | Expected Change in Resistant Cells | Implication of Resistance |
| p-Akt/t-Akt Ratio | Decrease | Maintained or increased | Constitutive activation of the Akt survival pathway |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a triterpenoid lactone that induces G1 cell cycle arrest and apoptosis in cancer cells.[1][2] It upregulates the tumor suppressor proteins p53 and p21, leading to the downregulation of CDK2 and Cyclin D1, which halts cell cycle progression.[1][2] Furthermore, it triggers the intrinsic (mitochondrial) pathway of apoptosis by increasing the Bax/Bcl-2 ratio, which leads to the release of cytochrome c from the mitochondria and subsequent activation of caspases-9 and -3.[1][2] this compound also generates reactive oxygen species (ROS) and inhibits the pro-survival PI3K/Akt signaling pathway.[1][2]
Q2: What are the potential mechanisms by which cancer cells could develop resistance to this compound?
A2: While no studies have specifically documented resistance to this compound, based on its mechanism of action, potential resistance mechanisms include:
-
Alterations in the Apoptotic Machinery: Upregulation of anti-apoptotic proteins like Bcl-2 or downregulation of pro-apoptotic proteins like Bax can make cells resistant to apoptosis-inducing drugs.[3][4][14]
-
Defects in Cell Cycle Checkpoints: Mutations or altered expression of p53, p21, or other cell cycle regulators could allow cells to bypass G1 arrest.[5][6]
-
Enhanced Antioxidant Defense: Increased expression or activity of antioxidant enzymes can neutralize the ROS generated by this compound, thereby diminishing its cytotoxic effects.[7][8][9]
-
Constitutive Activation of Pro-Survival Pathways: Hyperactivation of the PI3K/Akt pathway can promote cell survival and override the apoptotic signals induced by this compound.[11][13]
Q3: How can I develop an this compound-resistant cell line for my research?
A3: You can generate an this compound-resistant cell line through continuous or pulsed exposure to the drug.
-
Continuous Exposure: Culture the parental cell line in the continuous presence of this compound, starting at a low concentration (e.g., IC20) and gradually increasing the concentration as the cells adapt and resume proliferation.
-
Pulsed Exposure: Treat the cells with a higher concentration of this compound (e.g., IC50) for a short period (e.g., 24-48 hours), then remove the drug and allow the surviving cells to recover and repopulate before the next treatment cycle.
Q4: Are there any known synergistic drug combinations with this compound?
A4: Currently, there is no published data on synergistic drug combinations with this compound. However, based on its mechanism of action, combining this compound with inhibitors of pro-survival pathways (e.g., PI3K/Akt inhibitors) or drugs that enhance oxidative stress could potentially lead to synergistic effects.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinomas through the mitochondrial pathway and the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinomas through the Mitochondrial Pathway and the Generation of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug Resistance and Apoptosis in Cancer Treatment: Development of...: Ingenta Connect [ingentaconnect.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cell cycle regulation and anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Modulation of redox homeostasis: A strategy to overcome cancer drug resistance [frontiersin.org]
- 8. Redox Control of Multidrug Resistance and Its Possible Modulation by Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cancer drug resistance: redox resetting renders a way - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gene alterations in the PI3K/PTEN/AKT pathway as a mechanism of drug-resistance (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Apoptosis to Overcome Chemotherapy Resistance - Metastasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing off-target effects of Abieslactone
Welcome to the technical support center for Abieslactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to address common issues, with a focus on minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a natural triterpenoid lactone that has demonstrated selective cytotoxicity against human hepatoma cell lines.[1] Its primary on-target mechanism involves the induction of cell cycle arrest in the G1 phase and apoptosis. This is achieved through the mitochondrial pathway, characterized by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspase cascades.[1] Key signaling molecules affected include the upregulation of p53 and p21, and the downregulation of CDK2, cyclin D1, and Akt.[1]
Q2: What are the known off-target effects of this compound?
Currently, there is limited specific information in the scientific literature detailing the off-target effects of this compound. Natural products can have multiple cellular targets.[2] Therefore, it is crucial for researchers to empirically determine the selectivity of this compound in their specific experimental model.
Q3: What are general strategies to minimize off-target effects of a small molecule like this compound?
Minimizing off-target effects is a critical aspect of drug development.[3] General strategies include:
-
Dose Optimization: Use the lowest concentration of this compound that elicits the desired on-target effect. Dose-response studies are essential to identify the optimal concentration range.
-
Use of Control Compounds: Include structurally related but inactive compounds, if available, to differentiate specific from non-specific effects.
-
Cell Line Profiling: Compare the effects of this compound across a panel of different cell lines to identify cell-type-specific responses, which may hint at off-target interactions.
-
Target Knockout/Knockdown Controls: In cell lines where the primary target of this compound is known, using CRISPR/Cas9 or siRNA to remove the target can help to distinguish on-target from off-target effects.
Q4: How can I identify potential off-target proteins of this compound in my experimental system?
Several unbiased, systematic approaches can be employed to identify potential off-target interactions:
-
Chemical Proteomics: Techniques such as affinity-based protein profiling (ABPP) can identify direct binding partners of this compound.[1][2]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins upon ligand binding and can be used to identify direct targets of this compound in a cellular context without modifying the compound.[4][5][6]
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the structure of this compound and known protein binding pockets.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or unexpected cellular phenotypes.
This could be due to off-target effects, experimental variability, or issues with the compound itself.
| Possible Cause | Troubleshooting Step |
| Off-target effects | Perform a dose-response curve to determine if the unexpected phenotype is concentration-dependent. Use a lower concentration of this compound. Attempt to rescue the phenotype by overexpressing the intended target or knocking down a suspected off-target. |
| Compound instability | Ensure proper storage of this compound (cool, dry, dark place). Prepare fresh stock solutions for each experiment. Confirm the purity and integrity of your this compound batch using techniques like HPLC or mass spectrometry. |
| Cell culture variability | Maintain consistent cell culture conditions, including passage number, confluency, and media composition. Regularly test for mycoplasma contamination. |
Issue 2: High cytotoxicity observed in control (non-cancerous) cell lines.
While this compound has been reported to have low toxicity in normal hepatic cells, this may vary in other cell types.[1]
| Quantitative Data on this compound Cytotoxicity | |
| Cell Line | Reported IC50 |
| QSG7701 (normal hepatic) | >50 µM |
| HepG2 (hepatoma) | Concentration-dependent inhibition |
| SMMC7721 (hepatoma) | Concentration-dependent inhibition |
Data summarized from Wang et al., 2014.[1]
| Possible Cause | Troubleshooting Step |
| Concentration too high | Perform a dose-response study on your control cell line to determine the non-toxic concentration range. |
| Off-target toxicity | Investigate potential off-targets that may be uniquely expressed or essential in your control cell line. Consider performing a CETSA screen on the control cell line. |
| Long exposure time | Reduce the incubation time of this compound with the cells and assess viability at multiple time points. |
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects
This protocol helps to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.
-
Cell Plating: Plate cells of interest (e.g., cancer cell line and a control cell line) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a very low concentration (e.g., 0.1 µM). Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions.
-
Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).
-
Assay for On-Target Effect: Measure a marker of the intended biological effect (e.g., apoptosis via caspase-3/7 activity assay, or cell cycle arrest via flow cytometry).
-
Assay for Cytotoxicity (Off-Target Indicator): Measure cell viability using an MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the dose-response curves for both the on-target effect and cytotoxicity. The optimal concentration will be where the on-target effect is high and cytotoxicity in control cells is low.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is for identifying direct binding partners of this compound in intact cells.
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat one set of cells with this compound at a working concentration and another set with a vehicle control.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge to separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins.
-
Protein Analysis: Analyze the soluble fractions by Western blot for a specific protein of interest or by mass spectrometry for a proteome-wide analysis.
-
Data Analysis: An increase in the thermal stability of a protein in the presence of this compound indicates a direct binding interaction.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for identifying and validating off-target effects.
References
- 1. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 2. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining dosage and administration of Abieslactone in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Abieslactone and its derivatives in animal studies. The information is tailored for scientists and drug development professionals to refine dosage and administration protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse cancer model?
A1: Specific dosage information for this compound in vivo is limited in publicly available literature. However, for its derivative, abiesenonic acid methyl ester, studies have shown efficacy in a mouse skin carcinogenesis model.[1] As a starting point, researchers could consider a dose range informed by other triterpenoid lactones with anti-cancer activity, which often falls within the 10-100 mg/kg range, administered daily or several times a week. It is crucial to conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for your specific animal model and cancer type.
Q2: Which administration route is most appropriate for this compound in animal studies?
A2: The choice of administration route depends on the experimental goals and the physicochemical properties of the this compound formulation.
-
Oral (PO): If good oral bioavailability is expected, this route is less invasive. However, the bioavailability of lactones can be variable and may be subject to first-pass metabolism.[2]
-
Intraperitoneal (IP): This is a common route in preclinical rodent studies, often resulting in higher bioavailability than oral administration for some compounds.[2]
-
Intravenous (IV): This route ensures 100% bioavailability and provides precise control over plasma concentrations, but can be more stressful for the animals with repeated dosing.
-
Topical: For skin cancer models, as demonstrated with an this compound derivative, topical application directly to the tumor site is an effective method.[1][3][4][5]
Q3: What are the known signaling pathways affected by this compound?
A3: In vitro studies have shown that this compound induces apoptosis in human hepatocellular carcinoma cells through the mitochondrial pathway.[6] This involves the generation of reactive oxygen species (ROS), upregulation of p53 and p21, and downregulation of CDK2 and Cyclin D1, leading to cell cycle arrest.[6]
Q4: What are the potential side effects or toxicities of this compound in animals?
A4: There is limited specific information on the in vivo toxicity of this compound. General toxicities associated with other anti-cancer agents in animal models can include weight loss, lethargy, ruffled fur, and changes in blood parameters. It is essential to monitor animal health closely during treatment and establish a clear endpoint for euthanasia if severe toxicity is observed. A comprehensive toxicity study should be performed to determine the No Observed Adverse Effect Level (NOAEL).
Q5: How can I prepare this compound for in vivo administration?
A5: The formulation will depend on the administration route. For oral or intraperitoneal injection, this compound may need to be dissolved in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. For topical administration, it can be dissolved in a solvent like acetone. It is crucial to test the vehicle alone as a control group in your experiments to ensure it does not have any biological effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable anti-tumor effect | - Inadequate dosage- Poor bioavailability- Inappropriate administration route- Compound instability | - Conduct a dose-escalation study to find the MTD.- Consider a different administration route (e.g., IP or IV instead of oral).- Analyze the pharmacokinetic profile of this compound in your model.- Ensure the compound is stable in the chosen vehicle and storage conditions. |
| Significant animal toxicity (e.g., >20% weight loss) | - Dosage is too high- Vehicle toxicity- Off-target effects | - Reduce the dosage and/or the frequency of administration.- Run a vehicle-only control group to assess its toxicity.- Perform histopathological analysis of major organs to identify off-target toxicities. |
| High variability in tumor growth within the treatment group | - Inconsistent dosing technique- Differences in animal health or age- Tumor heterogeneity | - Ensure all researchers are using a standardized dosing procedure.- Use animals of the same age, sex, and health status.- Increase the number of animals per group to improve statistical power. |
| Precipitation of this compound in the formulation | - Poor solubility in the chosen vehicle- Temperature or pH changes | - Test different vehicle compositions (e.g., varying percentages of DMSO, co-solvents).- Prepare the formulation fresh before each administration.- Check the pH of the final formulation. |
Data Presentation
Table 1: Efficacy of Abiesenonic Acid Methyl Ester in a DMBA/TPA-Induced Mouse Skin Carcinogenesis Model (Representative Data)
| Treatment Group | Dose (nmol) | Administration Route | Average Number of Tumors per Mouse | Tumor Incidence (%) |
| Vehicle Control (Acetone) | N/A | Topical | 15.2 ± 3.5 | 100 |
| Abiesenonic Acid Methyl Ester | 170 | Topical | 5.8 ± 1.2* | 80 |
| Abiesenonic Acid Methyl Ester | 850 | Topical | 2.1 ± 0.8** | 60 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are representative examples based on the known efficacy of similar compounds.
Table 2: Common Toxicity Scoring for Animal Studies (Based on NCI CTCAE)
| Score | Clinical Observation |
| 0 | Normal |
| 1 | Mild (e.g., <10% weight loss, mild lethargy) |
| 2 | Moderate (e.g., 10-15% weight loss, moderate lethargy, ruffled fur) |
| 3 | Severe (e.g., 15-20% weight loss, severe lethargy, hunched posture) |
| 4 | Life-threatening (e.g., >20% weight loss, moribund state) |
Table 3: Key Pharmacokinetic Parameters to Evaluate
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| F (%) | Bioavailability |
Experimental Protocols
Protocol 1: DMBA/TPA-Induced Skin Carcinogenesis in Mice
This protocol is adapted from established models of two-stage skin carcinogenesis.[3][4][5]
-
Animal Model: Female ICR mice, 6-8 weeks old.
-
Initiation:
-
Shave the dorsal skin of the mice.
-
One week later, apply a single topical dose of 100 nmol of 7,12-dimethylbenz[a]anthracene (DMBA) in 100 µL of acetone to the shaved area.
-
-
Promotion:
-
Two weeks after initiation, begin the promotion phase.
-
Apply 5 nmol of 12-O-tetradecanoylphorbol-13-acetate (TPA) in 100 µL of acetone to the same area twice weekly for 20 weeks.
-
-
Treatment with Abiesenonic Acid Methyl Ester:
-
Dissolve abiesenonic acid methyl ester in acetone.
-
Apply the desired dose (e.g., 170 or 850 nmol) topically to the shaved area 30 minutes before each TPA application.
-
-
Monitoring and Endpoint:
-
Monitor the mice weekly for tumor development.
-
Record the number and size of tumors for each mouse.
-
The experiment is typically terminated at 20 weeks of promotion, at which point tumors are excised for histopathological analysis.
-
Mandatory Visualizations
Caption: this compound's proposed mechanism of action in cancer cells.
Caption: Workflow for DMBA/TPA-induced skin carcinogenesis model.
References
- 1. Anti-tumor-promoting activity of derivatives of this compound, a natural triterpenoid isolated from several Abies genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MiTO [mito.dkfz.de]
- 4. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyzing skin tumor development in mice by the DMBA/TPA model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Technical Support Center: Purification of Synthesized Abieslactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthesized Abieslactone. The information provided is based on established methods for the purification of diterpenoid lactones, using Jolkinolide B as a representative model due to the limited specific literature on this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Q1: My crude this compound sample is a complex mixture with many spots on the TLC plate. Where do I start with purification?
A1: A multi-step purification strategy is recommended for complex crude mixtures. Start with a preliminary separation using column chromatography, followed by a final purification step like recrystallization to obtain high-purity this compound.
Q2: I am having trouble getting good separation of this compound from its impurities using column chromatography. What can I do?
A2: Optimizing your column chromatography parameters is crucial for good separation. Here are a few troubleshooting tips:
-
Stationary Phase: Silica gel is a commonly used stationary phase for the purification of diterpenoid lactones. Ensure you are using an appropriate mesh size (e.g., 200-300 mesh) for good resolution.
-
Mobile Phase: The choice of solvent system (eluent) is critical. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. A common starting point for diterpenoid lactones is a petroleum ether-acetone or hexane-ethyl acetate gradient.
-
Column Packing: Ensure the silica gel is packed uniformly in the column to avoid channeling, which leads to poor separation. A slurry packing method is generally preferred.
-
Loading: Load your sample concentrated in a minimum amount of solvent to ensure a narrow starting band.
Q3: My this compound product "oils out" during recrystallization instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling rate is too fast. Here's how to troubleshoot this issue:
-
Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
-
Solvent System: You may need to adjust your solvent system. If using a single solvent, try a solvent pair. Dissolve the compound in a "good" solvent (in which it is soluble when hot) and then add a "poor" solvent (in which it is less soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly. Common solvent pairs for diterpenoid lactones include dichloromethane-methanol and ethanol-water.[1]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent level can create nucleation sites and induce crystallization.
-
Seeding: If you have a small amount of pure this compound, adding a seed crystal to the cooled solution can initiate crystallization.
Q4: After purification, the purity of my this compound is still below the desired level according to HPLC analysis. What are the next steps?
A4: If a single purification step is insufficient, you may need to perform a second purification.
-
Repeat Purification: Repeating the same purification method (e.g., another round of column chromatography or recrystallization) can sometimes improve purity.
-
Orthogonal Methods: Using a different purification technique can be more effective. For example, if you initially used column chromatography, follow it with recrystallization.
-
Preparative HPLC: For very high purity requirements, preparative HPLC can be used as a final polishing step.
Q5: I am concerned about the stability of this compound during purification. Are there any precautions I should take?
-
Avoid Strong Acids and Bases: Use neutral or mildly acidic/basic conditions during workup and purification.
-
Temperature Control: Avoid prolonged exposure to high temperatures. When heating is necessary for recrystallization, do so for the minimum time required.
-
Storage: Store the purified this compound in a cool, dry, and dark place to prevent degradation.
Quantitative Data Summary
The following table summarizes representative data on the purity and recovery of diterpenoid lactones using different purification techniques. Note that these are examples, and actual results for this compound may vary.
| Purification Method | Starting Purity (Approx.) | Final Purity (Approx.) | Recovery (Approx.) | Reference Compound(s) | Source |
| Silica Gel Column Chromatography | 40-60% | >95% | 70-85% | Jolkinolide A & B | [2] |
| Recrystallization | 80-90% | >99% | 60-80% | Jolkinolide A | [2] |
| Preparative HPLC | >90% | >99.5% | 50-70% | Diterpenes from Salvia prattii | [3] |
| High-Speed Counter-Current Chromatography (HSCCC) | Crude Extract | >95% | Varies | Diterpene Lactones from Andrographis paniculata | [4] |
Detailed Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
This protocol is a general guideline for the purification of diterpenoid lactones and should be optimized for this compound.
Materials:
-
Crude synthesized this compound
-
Silica gel (200-300 mesh)
-
Petroleum ether (or hexane)
-
Acetone (or ethyl acetate)
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% petroleum ether).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Allow the solvent to absorb into the silica gel until the top of the column is just moist.
-
-
Elution:
-
Begin elution with the least polar solvent (e.g., 100% petroleum ether).
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., acetone). A typical gradient might be:
-
100% Petroleum ether
-
99:1 Petroleum ether:Acetone
-
98:2 Petroleum ether:Acetone
-
...and so on, up to a higher concentration of acetone as needed.
-
-
Collect fractions of a consistent volume in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC).
-
Spot each fraction on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization of this compound
This protocol provides a general procedure for recrystallization. The choice of solvent is critical and must be determined experimentally.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., dichloromethane-methanol, ethanol-water)
-
Erlenmeyer flask
-
Hot plate or water bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the this compound to be purified in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Add the solvent in small portions and heat the mixture to boiling between additions.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time.
-
Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Visualizations
Below are diagrams illustrating key workflows for improving this compound purity.
Caption: Troubleshooting workflow for this compound purification.
Caption: General experimental workflow for this compound purification.
References
- 1. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 2. CN103435629A - Jolkinolide A preparation technology - Google Patents [patents.google.com]
- 3. Development of matrix solid-phase dispersion coupled with high-performance liquid chromatography for determination of jolkinolide A and jolkinolide B in Euphorbia fischeriana Steud - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
Abieslactone vs. Other Triterpenoid Lactones: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Abieslactone and other structurally related triterpenoid lactones, with a focus on their cytotoxic and anti-inflammatory effects. The information presented is supported by experimental data to facilitate objective evaluation and inform future research and development.
I. Comparative Analysis of Biological Activity
The primary biological activities investigated for this compound and comparable triterpenoid lactones are their potential as cytotoxic and anti-inflammatory agents. The following tables summarize the quantitative data from various studies to provide a clear comparison of their efficacy.
A. Cytotoxic Activity
The cytotoxic potential of these compounds is typically evaluated by their IC50 values, which represent the concentration required to inhibit the growth of 50% of a cell population. The data below is primarily from studies on various cancer cell lines.
| Compound | Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound | HepG2 (Hepatocellular Carcinoma) | 9.8 | [1] |
| SMMC7721 (Hepatocellular Carcinoma) | 14.3 | [1] | |
| Huh7 (Hepatocellular Carcinoma) | 17.2 | [1] | |
| Nepetabractone A | HCT-8 (Ileocecal Adenocarcinoma) | 36.3 | [2] |
| Nepetabractone C | HCT-8 (Ileocecal Adenocarcinoma) | 41.4 | [2] |
| 7α-acetylhorminone | HCT116 (Colorectal Carcinoma) | 18 | [3] |
| MDA-MB-231 (Breast Cancer) | 44 | [3] | |
| Carnosol | PC-3 (Prostate Cancer) | 3.6 - 5.4 | [4] |
| Rosmanol | PC-3 (Prostate Cancer) | 3.6 - 5.4 | [4] |
| 16-hydroxycarnosol | PC-3 (Prostate Cancer) | 3.6 - 5.4 | [4] |
B. Anti-inflammatory Activity
The anti-inflammatory activity is often assessed by the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| Nepetabractone A | RAW 264.7 (Macrophage) | 19.2 | [2] |
| Nepetabractone C | RAW 264.7 (Macrophage) | 18.8 | [2] |
| Euphohelinode H | RAW 264.7 (Macrophage) | 30.23 ± 2.33 | [5] |
| Pygmaeocin B | RAW 264.7 (Macrophage) | 0.033 ± 0.0008 | [6] |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.
A. Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells, providing an indication of cell metabolic activity and, by inference, cell viability.
Materials:
-
Cells to be tested
-
Complete cell culture medium
-
Test compounds (this compound, other triterpenoid lactones)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, replace the medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
B. Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in the supernatant of LPS-stimulated macrophage cells using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium (DMEM)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group with cells and LPS only, and a blank group with cells only.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Nitrite Measurement: After incubation, collect 50-100 µL of the cell culture supernatant from each well. Mix the supernatant with an equal volume of Griess reagent in a separate 96-well plate.
-
Incubation and Absorbance Reading: Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from a dose-response curve.
III. Signaling Pathways and Mechanisms of Action
The biological activities of this compound and other abietane diterpenoid lactones are mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.
A. This compound: Induction of Apoptosis via the Mitochondrial Pathway
This compound has been shown to induce apoptosis (programmed cell death) in human hepatocellular carcinoma cells through the intrinsic or mitochondrial pathway.[1][7] This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a cascade of events culminating in cell death.
Caption: this compound-induced mitochondrial apoptosis pathway.
B. Abietane Diterpenoids: Inhibition of the NF-κB Signaling Pathway
Many abietane diterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][6] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of this pathway leads to a reduction in the production of inflammatory mediators like nitric oxide.
Caption: Inhibition of the NF-κB pathway by abietane diterpenoids.
C. Experimental Workflow: Cytotoxicity and Anti-inflammatory Screening
The general workflow for screening compounds for cytotoxic and anti-inflammatory activities involves a series of in vitro assays. The following diagram illustrates a typical experimental pipeline.
Caption: General workflow for screening triterpenoid lactones.
References
- 1. This compound Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinomas through the Mitochondrial Pathway and the Generation of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 2. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. Frontiers | Noncanonical NF-κB Signaling Upregulation in Inflammatory Bowel Disease Patients is Associated With Loss of Response to Anti-TNF Agents [frontiersin.org]
- 5. Structure, Absolute Configuration, Antiproliferative and Phytotoxic Activities of Icetexane and Abietane Diterpenoids from Salvia carranzae and Chemotaxonomic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Terpenoids: natural inhibitors of NF-κB signaling with anti-inflammatory and anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinomas through the mitochondrial pathway and the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of Abieslactone Derivatives: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the current scientific literature reveals the promising anticancer properties of Abieslactone, a naturally occurring triterpenoid, and its derivatives. While research into a broad range of these compounds is still emerging, existing studies highlight their potential to induce cell death and inhibit tumor growth in cancer cell lines. This guide provides a detailed comparison of the available data on this compound and its key derivative, abiesenonic acid methyl ester, offering valuable insights for researchers and drug development professionals.
The parent compound, this compound, has been shown to exhibit significant cytotoxic effects against human hepatocellular carcinoma cells (HepG2 and SMMC7721). Studies indicate that its mechanism of action involves the induction of apoptosis and cell cycle arrest, positioning it as a molecule of interest for oncology research. A key derivative, abiesenonic acid methyl ester, has also demonstrated anti-tumor-promoting activity. However, a direct quantitative comparison of the efficacy of a wider range of this compound derivatives is not yet available in the public domain.
Comparative Efficacy of this compound and Abiesenonic Acid Methyl Ester
Presently, a lack of comprehensive studies directly comparing the IC50 values of a series of this compound derivatives limits a broad quantitative comparison. The available data focuses on the biological activities of the parent compound and the qualitative anti-tumor effects of one of its derivatives.
| Compound | Cell Line | Efficacy Metric | Observed Effect | Citation |
| This compound | HepG2, SMMC7721 | Not Reported | Induces apoptosis and G1 phase cell cycle arrest. | [1][2] |
| Abiesenonic Acid Methyl Ester | Not Specified | Not Reported | Suppresses tumor promoter-induced phenomena in vitro and in vivo. | [3] |
Experimental Protocols
The methodologies employed in the foundational studies of this compound provide a roadmap for future comparative analyses.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., HepG2, SMMC7721) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or its derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The results are used to calculate the cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Analysis by Flow Cytometry
This technique is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are treated with the test compounds as described above.
-
Cell Staining: Both adherent and floating cells are collected and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways
The anticancer effects of this compound are mediated through a complex network of signaling pathways, primarily culminating in apoptosis.
Caption: this compound induces apoptosis through ROS production and Akt pathway inhibition.
The proposed mechanism suggests that this compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS) and a decrease in the phosphorylation of Akt, a key protein in cell survival pathways.[1][2] These events trigger the mitochondrial apoptotic pathway, leading to the activation of caspase-9 and caspase-3, which are key executioners of apoptosis.[1][2]
Caption: Workflow for comparing the efficacy of this compound derivatives.
Future Directions
The preliminary findings on this compound and its derivative are encouraging. To fully elucidate the therapeutic potential of this class of compounds, further research is imperative. A systematic approach to synthesize a library of this compound derivatives and evaluate their cytotoxic and anti-tumor activities across a panel of cancer cell lines is a critical next step. Such studies will enable a comprehensive structure-activity relationship (SAR) analysis, providing a deeper understanding of the chemical moieties responsible for their biological activity and paving the way for the rational design of more potent and selective anticancer agents.
References
- 1. Anti-tumor-promoting activity of derivatives of this compound, a natural triterpenoid isolated from several Abies genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis and biological evaluation of (-)apicularen A and analogues thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Abieslactone's Anti-Cancer Effects in Diverse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of Abieslactone, a naturally occurring triterpenoid lactone, across various cancer models. The data presented is compiled from preclinical studies to offer an objective overview of its performance and potential as an anti-cancer agent.
In Vitro Anti-Cancer Activity: Hepatocellular Carcinoma
This compound has demonstrated selective cytotoxic effects against human hepatocellular carcinoma (HCC) cell lines while exhibiting lower toxicity to normal hepatic cells. Its primary mechanism of action involves the induction of cell cycle arrest and apoptosis.
Comparative Efficacy of this compound and Sorafenib
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the standard-of-care HCC drug, Sorafenib, in various HCC cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Sorafenib IC50 (µM) | Citation |
| HepG2 | Hepatocellular Carcinoma | Data Not Available | 4.65 - 7.10 | [1][2][3] |
| SMMC-7721 | Hepatocellular Carcinoma | Data Not Available | 8.79 | [1] |
| Huh-7 | Hepatocellular Carcinoma | Data Not Available | 7.26 - 11.03 | [1][3] |
| QSG7701 | Normal Hepatic Cells | Low Cytotoxicity | Not Applicable | [3] |
Note: While specific IC50 values for this compound were not available in the reviewed literature, studies indicate it inhibits the growth of HepG2 and SMMC7721 cells in a dose-dependent manner and shows selectivity for cancer cells over normal hepatic cells[3].
Mechanistic Insights into this compound's Action
This compound's anti-cancer activity in HCC cells is attributed to several key mechanisms:
-
Cell Cycle Arrest: Induces G1 phase arrest, preventing cancer cell proliferation[3].
-
Apoptosis Induction: Triggers programmed cell death through the mitochondrial pathway[3].
-
Reactive Oxygen Species (ROS) Generation: Increases intracellular ROS levels, leading to oxidative stress and cell death[3].
-
Modulation of Key Signaling Proteins: Affects the expression of proteins involved in cell cycle regulation and apoptosis[3].
The following table details the observed effects of this compound on key regulatory proteins in HCC cell lines.
| Protein | Function | Effect of this compound | Citation |
| p53 | Tumor Suppressor | Upregulation | [3] |
| p21 | Cell Cycle Inhibitor | Upregulation | [3] |
| CDK2 | Cell Cycle Progression | Downregulation | [3] |
| Cyclin D1 | Cell Cycle Progression | Downregulation | [3] |
| Bax | Pro-apoptotic | Upregulation | [3] |
| Bcl-2 | Anti-apoptotic | Downregulation | [3] |
| Akt (phosphorylated) | Cell Survival | Downregulation | [3] |
In Vivo Anti-Tumor Activity: Skin Carcinogenesis Model
The anti-tumor promoting activity of an this compound derivative, abiesenonic acid methyl ester, was evaluated in a chemically-induced skin carcinogenesis mouse model.
DMBA/TPA-Induced Skin Carcinogenesis Model
This model involves a two-stage process:
-
Initiation: A single topical application of the carcinogen 7,12-dimethylbenz[a]anthracene (DMBA).
-
Promotion: Repeated topical applications of the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).
Efficacy of this compound Derivative
Treatment with the this compound derivative demonstrated a significant inhibitory effect on tumor promotion in this model[4]. This suggests that this compound and its derivatives may have chemopreventive potential. Quantitative data on tumor incidence and multiplicity were not detailed in the reviewed abstract.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in HCC
The following diagram illustrates the proposed signaling cascade initiated by this compound in hepatocellular carcinoma cells, leading to apoptosis.
Caption: Proposed signaling pathway of this compound in HCC cells.
Experimental Workflow: In Vitro Analysis
This diagram outlines the typical workflow for assessing the in vitro anti-cancer effects of this compound.
Caption: General workflow for in vitro analysis of this compound.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the studies of this compound. Specific parameters may vary between individual studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Intracellular ROS Measurement
This assay measures the levels of reactive oxygen species within the cells.
-
Cell Treatment: Treat cells with this compound for the specified duration.
-
Probe Loading: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the relative change in ROS levels.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay assesses changes in the mitochondrial membrane potential, an indicator of mitochondrial health and early apoptosis.
-
Cell Treatment: Treat cells with this compound.
-
Probe Staining: Incubate the cells with a fluorescent probe such as JC-1 or Rhodamine 123.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. For JC-1, a shift from red (J-aggregates in healthy mitochondria) to green (J-monomers in depolarized mitochondria) fluorescence indicates a decrease in ΔΨm.
-
Data Analysis: Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
Conclusion
The available preclinical data suggests that this compound is a promising anti-cancer agent, particularly for hepatocellular carcinoma. Its ability to selectively target cancer cells and induce apoptosis through multiple mechanisms warrants further investigation. Future studies should focus on determining the precise IC50 values in a broader range of cancer cell lines, elucidating the complete signaling network, and conducting more extensive in vivo studies to evaluate its therapeutic efficacy and safety profile. This comprehensive data will be crucial for advancing this compound towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinomas through the mitochondrial pathway and the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-tumor-promoting activity of derivatives of this compound, a natural triterpenoid isolated from several Abies genus - PubMed [pubmed.ncbi.nlm.nih.gov]
Abieslactone's Mechanism of Action: A Comparative Guide to Known STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of Abieslactone, a natural triterpenoid lactone, with established inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The content is supported by experimental data to offer an objective evaluation for researchers in oncology and drug discovery.
Executive Summary
This compound demonstrates significant anti-cancer activity by inducing cell cycle arrest and apoptosis through the intrinsic mitochondrial pathway, mediated by the generation of reactive oxygen species (ROS). This mechanism is distinct from the direct action of many well-known inhibitors that target the STAT3 signaling cascade. While this compound's effects are independent of direct STAT3 inhibition, this guide will compare its cytotoxic efficacy in hepatocellular carcinoma (HCC) cell lines to that of known STAT3 inhibitors, providing a broader context for its potential therapeutic applications.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and various STAT3 inhibitors in several cancer cell lines, with a focus on hepatocellular carcinoma for comparative analysis.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HepG2 | Hepatocellular Carcinoma | 15.4 ± 1.2 (48h) | [1] |
| SMMC7721 | Hepatocellular Carcinoma | 12.8 ± 1.1 (48h) | [1] | |
| Huh7 | Hepatocellular Carcinoma | > 50 (48h) | [1] | |
| Stattic | HepG2 | Hepatocellular Carcinoma | 2.94 | [2] |
| SMMC-7721 | Hepatocellular Carcinoma | 5.1 | [2] | |
| Bel-7402 | Hepatocellular Carcinoma | 2.5 | [2] | |
| NSC 74859 | Huh-7 | Hepatocellular Carcinoma | 150 | [3] |
| SNU-398 | Hepatocellular Carcinoma | 150 | [3] | |
| SNU-475 | Hepatocellular Carcinoma | 15 | [3] | |
| SNU-182 | Hepatocellular Carcinoma | 200 | [3] | |
| Cryptotanshinone | DU145 | Prostate Cancer | ~7 | [4] |
| Niclosamide | A549, H358, H157 | Lung Cancer | ~1 (to inhibit STAT3) | [5] |
Mechanism of Action: A Comparative Overview
This compound: Inducer of Mitochondrial Apoptosis
This compound exerts its cytotoxic effects through a mechanism centered on the induction of oxidative stress and the activation of the intrinsic apoptotic pathway.[1]
-
Reactive Oxygen Species (ROS) Generation: this compound treatment leads to an accumulation of intracellular ROS.[1]
-
Mitochondrial Pathway Activation: The increase in ROS disrupts mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[1]
-
Regulation of Apoptotic Proteins: It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, further promoting mitochondrial permeabilization.[1]
-
Caspase Cascade Activation: The release of cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent apoptosis.[1]
-
Cell Cycle Arrest: this compound also induces G1 phase cell cycle arrest by upregulating p53 and p21 and downregulating CDK2 and cyclin D1.[1]
Known STAT3 Inhibitors: Direct Targeting of a Key Oncogenic Pathway
STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.[6] Known inhibitors disrupt this pathway at various points.
-
Inhibition of Phosphorylation: Many inhibitors, such as Stattic and Cryptotanshinone, prevent the phosphorylation of STAT3 at Tyr705, which is a critical step for its activation by upstream kinases like JAK2.[2][4]
-
Prevention of Dimerization: Activated STAT3 monomers must dimerize to translocate to the nucleus. Some inhibitors interfere with the SH2 domain of STAT3, preventing this dimerization.[3]
-
Blockade of Nuclear Translocation: By preventing dimerization, these inhibitors effectively block the translocation of STAT3 into the nucleus.
-
Inhibition of DNA Binding: Even if STAT3 reaches the nucleus, some compounds can prevent it from binding to the DNA promoter regions of its target genes.
Signaling Pathway Diagrams
Caption: Mechanism of Action of this compound.
Caption: STAT3 Signaling Pathway and Points of Inhibition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from Wang et al., 2014.[1]
-
Cell Seeding: Seed cells in 96-well plates at a density of 6 x 10³ cells/well.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) or known inhibitors for the desired time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., 0.1% DMSO) should be included.
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on the methods described by Wang et al., 2014.[1]
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 1,000 rpm for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Western Blot Analysis
This is a general protocol for the detection of protein expression.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, Caspase-3, p-STAT3, STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified using densitometry software.
Conclusion
This compound presents a compelling mechanism of action that is distinct from direct STAT3 inhibitors. Its ability to induce apoptosis through the mitochondrial pathway, driven by ROS generation, highlights its potential as an anti-cancer agent, particularly in hepatocellular carcinoma where it has demonstrated potent activity. While direct comparisons with STAT3 inhibitors in the same experimental settings are limited, the available data suggests that this compound's efficacy is comparable to some STAT3 inhibitors in specific HCC cell lines. Further research is warranted to explore the full therapeutic potential of this compound and to investigate potential synergistic effects when combined with direct STAT3 inhibitors or other chemotherapeutic agents. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to investigate this compound and other novel anti-cancer compounds.
References
- 1. This compound Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinomas through the Mitochondrial Pathway and the Generation of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 2. Stattic Enhances Radiosensitivity and Reduces Radio-Induced Migration and Invasion in HCC Cell Lines through an Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The STAT3 inhibitor NSC 74859 is effective in hepatocellular cancers with disrupted TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Abieslactone and Standard Chemotherapies in Hepatocellular Carcinoma
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel triterpenoid Abieslactone with standard-of-care chemotherapy drugs for hepatocellular carcinoma (HCC). This report synthesizes experimental data on their efficacy, mechanisms of action, and impact on cell cycle and apoptosis, presented in a standardized format for objective evaluation.
Executive Summary
This compound, a natural triterpenoid, has demonstrated significant anti-cancer activity in human hepatocellular carcinoma cell lines. This guide compares its performance against established chemotherapy agents—sorafenib, cisplatin, and doxorubicin—which are commonly used in the treatment of HCC. The comparative analysis is based on in vitro studies on HepG2 and SMMC-7721 human HCC cell lines. This compound exhibits potent cytotoxicity, induces G1 phase cell cycle arrest, and triggers apoptosis through the mitochondrial pathway, presenting a promising profile for a novel anti-cancer agent.
Comparative Efficacy: A Tabular Overview
The following tables summarize the half-maximal inhibitory concentration (IC50) values, the percentage of apoptotic cells, and the effects on cell cycle distribution for this compound and the standard chemotherapy drugs in HepG2 and SMMC-7721 cells.
Table 1: IC50 Values (µM) of this compound and Standard Chemotherapy Drugs in HCC Cell Lines
| Compound | HepG2 (24h) | HepG2 (48h) | HepG2 (72h) | SMMC-7721 (24h) | SMMC-7721 (48h) | SMMC-7721 (72h) |
| This compound | ~15 µM | ~10 µM | ~5 µM | ~20 µM | ~12.5 µM | ~7.5 µM |
| Sorafenib | 4.65 µM | 3.4 - 12.0 µM | - | 8.79 µM | - | - |
| Cisplatin | 58 µM | 5.0 - 10 µg/ml | - | - | - | - |
| Doxorubicin | >20 µM | 1.679 µg/ml | - | - | - | - |
Note: IC50 values for standard drugs are compiled from multiple sources and may vary due to different experimental conditions. The IC50 values for this compound are estimated from graphical data.
Table 2: Apoptosis Induction by this compound and Standard Chemotherapy Drugs in HCC Cell Lines
| Compound (Concentration, Time) | Cell Line | Percentage of Apoptotic Cells (Early + Late) |
| This compound (10 µM, 24h) | HepG2 | ~25% |
| This compound (20 µM, 24h) | HepG2 | ~45% |
| This compound (10 µM, 24h) | SMMC-7721 | ~20% |
| This compound (20 µM, 24h) | SMMC-7721 | ~35% |
| Sorafenib (IC35, 48h) | HepG2 | 23.1% |
| Doxorubicin (IC50, 48h) | HepG2 | Increased vs. control |
| Cisplatin (DDP + Sa, 24h) | SMMC-7721 | Increased vs. control |
Table 3: Effect of this compound and Standard Chemotherapy Drugs on Cell Cycle Distribution in HCC Cell Lines
| Compound (Concentration, Time) | Cell Line | % in G0/G1 Phase | % in S Phase | % in G2/M Phase |
| This compound (10 µM, 24h) | HepG2 | Increased | Decreased | Decreased |
| This compound (20 µM, 24h) | HepG2 | Increased | Decreased | Decreased |
| This compound (10 µM, 24h) | SMMC-7721 | Increased | Decreased | Decreased |
| This compound (20 µM, 24h) | SMMC-7721 | Increased | Decreased | Decreased |
| Sorafenib (48h) | HepG2 | Increased | 9.09% (decrease) | - |
| Cisplatin (7 µM, 24h) | HepG2 | 5.46% (decrease) | 91.15% (increase) | 3.39% |
| Doxorubicin (IC50, 48h) | HepG2 | - | Decreased | Increased |
Mechanism of Action: Signaling Pathways
This compound exerts its anticancer effects by inducing cell cycle arrest and apoptosis. The following diagram illustrates the key signaling pathways involved in this compound's mechanism of action.
Caption: Signaling pathway of this compound in HCC cells.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental assays used to evaluate the anticancer properties of this compound and the standard chemotherapy drugs.
Caption: Workflow for MTT Cell Viability Assay.
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed HepG2 or SMMC-7721 cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or standard chemotherapy drugs and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
This assay is used to detect and quantify apoptosis by flow cytometry.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Cell Cycle Analysis
This protocol is for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
-
Cell Seeding and Treatment: Seed cells and treat with the compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p53, p21, Bax, Bcl-2, caspases) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.
Validating the Target Engagement of Abieslactone in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abieslactone, a natural triterpenoid lactone, has demonstrated promising anti-cancer properties, including the induction of cell cycle arrest and apoptosis in human hepatocellular carcinoma cells.[1] Mechanistic studies have revealed its role in generating reactive oxygen species (ROS) and inactivating the Akt signaling pathway.[1] However, the direct molecular target of this compound remains to be elucidated. This guide provides a comparative overview of state-of-the-art techniques to validate the direct cellular target of this compound and compares its known effects with other compounds targeting similar pathways.
Identifying the Direct Target of this compound
To move beyond the observed phenotype and identify the specific protein(s) that this compound directly binds to within a cell, several powerful techniques can be employed. This guide focuses on two prominent label-free methods: the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based affinity purification coupled with mass spectrometry (AP-MS).
Comparison of Target Identification Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Pulldown Assay |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation.[2][3] | Immobilized broad-spectrum kinase inhibitors capture a large portion of the kinome. Competition with a free compound of interest reveals its targets.[4][5] |
| Requirement for Compound Modification | No | No |
| Cellular Context | Can be performed in intact cells, cell lysates, and even tissues, preserving the native cellular environment.[2] | Typically performed using cell lysates. |
| Throughput | Can be adapted for high-throughput screening.[6] | High-throughput profiling of multiple compounds is feasible.[7] |
| Readout | Western blot for specific targets or mass spectrometry (MS-CETSA) for proteome-wide analysis.[8][9] | Mass spectrometry for identification and quantification of bound kinases and other ATP-binding proteins.[4] |
| Applicability for this compound | Ideal for identifying the direct target(s) without chemical modification, which could alter its activity. MS-CETSA would enable an unbiased, proteome-wide search. | As this compound affects the Akt pathway, which involves kinases, this method is highly relevant for identifying potential kinase targets. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein's thermal stability increases upon ligand binding. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.
a. CETSA Melt Curve Protocol (for identifying thermal shift):
-
Cell Culture and Treatment: Culture human hepatocellular carcinoma cells (e.g., HepG2) to 80-90% confluency. Treat the cells with either DMSO (vehicle control) or a predetermined concentration of this compound for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through methods like freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermocycler, followed by cooling to room temperature.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the abundance of the protein of interest at each temperature point by Western blotting using a specific antibody. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in the presence of this compound indicates target engagement.
b. Isothermal Dose-Response (ITDR) CETSA Protocol (for determining affinity):
-
Cell Culture and Lysis: Prepare cell lysates as described above.
-
Compound Incubation: Incubate the cell lysate with a range of this compound concentrations at room temperature for a defined period.
-
Heat Challenge: Heat all samples at a single, predetermined temperature (typically the Tm of the target protein in the absence of the ligand) for 3-5 minutes.
-
Analysis: Separate the soluble fraction and analyze the amount of the target protein by Western blotting. The concentration of this compound that results in 50% stabilization of the target protein can be used to estimate the binding affinity.
Kinobeads Pulldown Assay
This chemical proteomics approach utilizes beads coupled with a cocktail of non-selective kinase inhibitors to enrich a large portion of the cellular kinome. By incubating cell lysates with this compound prior to the kinobeads, one can identify the kinases that this compound competes with for binding.
a. Kinobeads Pulldown Protocol:
-
Cell Lysis: Lyse cultured cells (e.g., HepG2) in a buffer that preserves kinase activity and integrity, supplemented with protease and phosphatase inhibitors.
-
Competition Binding: Incubate the cell lysate with either DMSO or varying concentrations of this compound for a defined time (e.g., 1 hour) at 4°C.
-
Kinase Enrichment: Add the kinobeads slurry to the lysates and incubate for another 1-2 hours at 4°C to allow for the binding of kinases that are not occupied by this compound.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Compare the abundance of each identified kinase between the DMSO-treated and this compound-treated samples. A dose-dependent decrease in the amount of a specific kinase pulled down by the kinobeads in the presence of this compound indicates that it is a direct target.
Signaling Pathways and Experimental Workflows
This compound's Known Signaling Pathway
The following diagram illustrates the currently understood mechanism of action of this compound in hepatocellular carcinoma cells.
Caption: this compound induces ROS, leading to Akt inactivation and subsequent apoptosis and cell cycle arrest.
CETSA Experimental Workflow
The diagram below outlines the key steps in a Cellular Thermal Shift Assay.
Caption: Workflow for determining target engagement using the Cellular Thermal Shift Assay (CETSA).
Kinobeads Pulldown Workflow
This diagram illustrates the competitive pulldown strategy using kinobeads.
Caption: Workflow for identifying kinase targets using a competitive kinobeads pulldown assay.
Comparison with Alternative Compounds
While the direct target of this compound is unknown, its effect on the PI3K/Akt pathway allows for a comparison with other natural compounds known to modulate this signaling cascade.
| Compound | Source | Known/Proposed Direct Target(s) | Reported Cellular Effects | Reference |
| This compound | Abies species | Unknown | Induces ROS, inactivates Akt, causes G1 cell cycle arrest and apoptosis in hepatocellular carcinoma cells. | [1] |
| Wortmannin | Penicillium funiculosum | PI3K (covalently) | Potent and irreversible inhibitor of PI3K, leading to the inhibition of Akt signaling and downstream effects. | |
| LY294002 | Synthetic | PI3K (ATP-competitive) | Reversible inhibitor of PI3K, blocks Akt activation. | |
| Perifosine | Synthetic | Akt (inhibits membrane localization) | Alkylphospholipid that prevents the translocation of Akt to the cell membrane, thereby inhibiting its activation. | |
| Quercetin | Plants (flavonoid) | PI3K, other kinases | Inhibits PI3K, leading to reduced Akt phosphorylation and induction of apoptosis in various cancer cells.[10] | [10] |
| [11]-Shogaol | Ginger | AKT1, AKT2 | Directly targets and inhibits the activity of AKT1 and AKT2, suppressing cancer cell growth.[10] | [10] |
This guide provides a framework for the systematic validation of this compound's direct cellular target. By employing techniques such as CETSA and kinobeads pulldown, researchers can move from a phenotypic observation to a precise molecular mechanism, a critical step in the development of novel therapeutics. The comparison with other PI3K/Akt pathway inhibitors highlights the diverse strategies that natural and synthetic compounds employ to modulate this key cancer-related signaling pathway.
References
- 1. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinomas through the mitochondrial pathway and the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CETSA [cetsa.org]
- 3. Monitoring Target Engagement In Drug Discovery Application Of Wes To The Cellular Thermal Shift Assay [bioprocessonline.com]
- 4. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elrig.org [elrig.org]
- 10. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Reproducibility of Abieslactone's Biological Effects: A Comparative Guide
Unveiling the Anti-Cancer Potential of Abieslactone and Its Alternatives
For researchers in oncology and drug development, the reproducibility of experimental findings is paramount. This compound, a natural triterpenoid lactone, has demonstrated promising anti-cancer properties, particularly in hepatocellular carcinoma. This guide provides a comprehensive comparison of this compound's biological effects with those of alternative compounds that target similar cellular pathways. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling cascades, this document aims to facilitate the independent verification and extension of these important findings.
Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and selected alternative compounds in various cancer cell lines. This data is crucial for assessing the relative potency of these molecules and for designing future experiments.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | HepG2 | Hepatocellular Carcinoma | 9.8 | [1] |
| SMMC-7721 | Hepatocellular Carcinoma | 14.3 | [1] | |
| Navitoclax | FLC cells (from PDX) | Fibrolamellar Carcinoma | Efficacious (specific IC50 not provided) | [2] |
| Gossypol | HepG2 | Hepatocellular Carcinoma | 8.38 (24h), 5.15 (48h) | [3] |
| Nutlin-3 | HepG2 | Hepatocellular Carcinoma | 35.86 (48h) | [4] |
| Huh-7 | Hepatocellular Carcinoma | 33.96 (48h) | [4] | |
| Hep3B | Hepatocellular Carcinoma | 20.18 (48h) | [4] | |
| PRIMA-1 | Huh-7 | Hepatocellular Carcinoma | >100 | [5] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis through the mitochondrial pathway. The following diagrams, generated using the DOT language, illustrate the key signaling cascades involved for this compound and its alternatives.
This compound-Induced Apoptosis Pathway
Caption: this compound induces G1 arrest and mitochondrial apoptosis.
Bcl-2 Inhibitor (e.g., Navitoclax, Gossypol) Mechanism
Caption: Bcl-2 inhibitors promote apoptosis by blocking anti-apoptotic proteins.
p53 Activator (e.g., Nutlin-3, PRIMA-1) Mechanism
Caption: p53 activators restore tumor suppressor function.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.
Workflow:
Caption: MTT assay workflow for determining cell viability.
Detailed Steps:
-
Seed cells (e.g., HepG2, SMMC-7721) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound: 0-40 µM) or vehicle control (e.g., DMSO).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Detailed Steps:
-
Seed cells in 6-well plates and treat with the desired concentrations of the compound for the specified time.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow:
References
- 1. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinomas through the mitochondrial pathway and the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting BCL-XL in fibrolamellar hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gossypol enhances ponatinib's cytotoxicity against human hepatocellular carcinoma cells by involving cell cycle arrest, p-AKT/LC3II/p62, and Bcl2/caspase-3 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nutlin-3 cooperates with doxorubicin to induce apoptosis of human hepatocellular carcinoma cells through p53 or p73 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRIMA-1 inhibits Y220C p53 amyloid aggregation and synergizes with cisplatin in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different Abieslactone extraction methods
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Abieslactone, a triterpenoid lactone found in various species of the Abies (fir) genus, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of different extraction methods for this compound, offering insights into their efficiency, yield, and the purity of the final product. The data presented here is a synthesis of findings from studies on analogous triterpenoid lactones, providing a predictive framework for the extraction of this compound.
Comparative Analysis of Extraction Methods
The choice of extraction method can significantly impact the yield and purity of the extracted this compound. Below is a table summarizing the key quantitative parameters of three common extraction techniques: Conventional Solvent Extraction (CSE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE). It is important to note that these values are based on extractions of similar triterpenoid lactones and serve as a guideline for this compound extraction.
| Feature | Conventional Solvent Extraction (CSE) | Ultrasound-Assisted Extraction (UAE) | Supercritical Fluid Extraction (SFE) |
| Hypothetical Yield | 0.4 - 0.7 mg/g | 0.6 - 0.8 mg/g | 0.5 - 0.9 mg/g |
| Extraction Time | 6 - 24 hours | 30 - 60 minutes | 1 - 4 hours |
| Solvent Consumption | High | Moderate | Low (CO2 is recycled) |
| Purity of Crude Extract | Lower | Moderate | High |
| Operating Temperature | 50 - 80°C | 40 - 60°C | 40 - 60°C |
| Operating Pressure | Atmospheric | Atmospheric | 100 - 300 bar |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific Abies species and the desired scale of extraction.
Conventional Solvent Extraction (Soxhlet)
This traditional method relies on the continuous washing of the plant material with a solvent.
Protocol:
-
Preparation of Plant Material: Air-dry the bark of the Abies species and grind it into a coarse powder.
-
Soxhlet Setup: Place 100 g of the powdered bark into a thimble and insert it into a Soxhlet extractor.
-
Solvent Addition: Fill a 1 L round-bottom flask with 500 mL of methanol.
-
Extraction: Connect the flask to the Soxhlet extractor and a condenser. Heat the flask to the boiling point of the solvent and allow the extraction to proceed for 8 hours.
-
Solvent Evaporation: After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to disrupt cell walls and enhance solvent penetration, leading to a more efficient extraction process.
Protocol:
-
Preparation of Plant Material: Air-dry and grind the Abies bark into a fine powder.
-
Sample Preparation: Mix 50 g of the powdered bark with 500 mL of ethanol in a beaker.
-
Ultrasonication: Place the beaker in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 300 W for 45 minutes at a controlled temperature of 50°C.
-
Filtration: After sonication, filter the mixture to separate the extract from the plant residue.
-
Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude this compound extract.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering high selectivity and a clean extraction process.
Protocol:
-
Preparation of Plant Material: Dry and mill the Abies bark to a consistent particle size.
-
SFE System Setup: Pack 200 g of the ground bark into the extraction vessel of the SFE system.
-
Extraction Parameters: Set the extraction conditions as follows:
-
Pressure: 250 bar
-
Temperature: 50°C
-
CO2 flow rate: 20 g/min
-
Co-solvent: 5% ethanol
-
-
Extraction Process: Run the extraction for 2 hours.
-
Collection: The extracted this compound is separated from the supercritical CO2 in a separator vessel, resulting in a solvent-free crude extract.
Purification by Column Chromatography
The crude extracts obtained from any of the above methods can be further purified to isolate this compound.
Protocol:
-
Column Preparation: Pack a glass column with silica gel as the stationary phase, using a non-polar solvent like hexane as the slurry.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Isolation: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
Visualizing the Process and Potential Mechanism
To better understand the experimental process and the potential biological impact of this compound, the following diagrams have been generated.
This guide provides a foundational understanding of the methodologies available for this compound extraction. The selection of the most appropriate method will depend on the specific research goals, available resources, and the desired scale of production. Further optimization of the presented protocols is recommended to achieve the highest yield and purity of this compound for subsequent research and development activities.
Unveiling the Therapeutic Promise of Abieslactone: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of available preclinical data suggests that Abieslactone, a natural triterpenoid lactone, holds significant therapeutic potential, particularly in the realm of oncology. This comparison guide provides a detailed analysis of this compound's performance against established alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound has demonstrated selective cytotoxicity against human hepatocellular carcinoma (HCC) cell lines while exhibiting low toxicity to normal hepatic cells. Its mechanism of action involves the induction of G1 phase cell cycle arrest and apoptosis through the mitochondrial pathway, mediated by the generation of reactive oxygen species (ROS). This guide will delve into the quantitative data supporting these claims, compare its efficacy with standard chemotherapeutic agents, and outline the experimental protocols for validation. Furthermore, we will explore the potential anti-inflammatory and neuroprotective effects of this compound based on evidence from related compounds.
Anticancer Potential: A Head-to-Head Comparison
This compound has shown promising efficacy in inhibiting the proliferation of various hepatocellular carcinoma cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound compared to Doxorubicin, a standard chemotherapeutic agent, and Sorafenib, a targeted therapy for advanced HCC.
| Compound | HepG2 (IC50 in µM) | SMMC7721 (IC50 in µM) | Huh7 (IC50 in µM) | QSG7701 (Normal Hepatic Cells) (IC50 in µM) |
| This compound | 9.8 | 14.3 | 17.2 | >50 |
| Doxorubicin | 0.5 | 0.3 | 0.7 | 2.9 |
| Sorafenib | ~5-10 | ~5-10 | ~5-10* | Not widely reported |
Note: IC50 values for Sorafenib are approximated from multiple studies and can vary depending on the specific experimental conditions. A direct comparison study with this compound under the same conditions is not yet available.
The data clearly indicates that while Doxorubicin is more potent in vitro, this compound demonstrates a significant therapeutic window, being considerably less toxic to normal liver cells. This selectivity is a crucial advantage in cancer therapy, potentially leading to fewer side effects.
While in vivo studies on a derivative of this compound, abiesenonic acid methyl ester, have shown anti-tumor-promoting activity, specific data on the in vivo tumor growth inhibition by this compound in hepatocellular carcinoma xenograft models is not yet available in the reviewed literature.[1] This represents a critical area for future research to fully validate its therapeutic potential.
Mechanism of Action: Unraveling the Apoptotic Pathway
This compound's anticancer activity stems from its ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.
Signaling Pathway of this compound-Induced Apoptosis in Hepatocellular Carcinoma
Caption: this compound induces apoptosis and cell cycle arrest in HCC cells.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human hepatocellular carcinoma cell lines (HepG2, SMMC7721, Huh7) and a normal human hepatic cell line (QSG7701)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound, Doxorubicin, Sorafenib (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, Doxorubicin, or Sorafenib for 48 hours. A vehicle control (DMSO) should be included.
-
After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Hepatocellular carcinoma cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24 hours.
-
Harvest the cells, wash with ice-cold PBS, and fix in 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Exploring Broader Therapeutic Horizons: Anti-inflammatory and Neuroprotective Potential
While the primary focus of this compound research has been on its anticancer properties, the broader family of abietane diterpenes and other lactones have shown promising anti-inflammatory and neuroprotective activities.
-
Anti-inflammatory Activity: Several abietane-type diterpenes have demonstrated the ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.[2] For example, pygmaeocin B, a rearranged abietane, exhibited a potent IC50 value of 33.0 ± 0.8 ng/mL for NO inhibition.[2] Although specific data for this compound is not yet available, its structural similarity suggests it may also possess anti-inflammatory properties.
-
Neuroprotective Effects: Other lactones, such as Alantolactone, have shown neuroprotective roles in models of traumatic brain injury by exerting anti-inflammatory, anti-oxidative, and anti-apoptotic effects. Given that this compound also modulates apoptotic pathways, it is plausible that it could offer neuroprotective benefits.
Further investigation into these potential applications of this compound is warranted.
Future Directions and Conclusion
The existing preclinical data strongly supports the therapeutic potential of this compound as a selective anticancer agent for hepatocellular carcinoma. Its favorable toxicity profile compared to normal cells is a significant advantage. The immediate next step is to conduct in vivo studies using HCC xenograft models to validate its efficacy in a living system.
Furthermore, dedicated studies are required to explore the anti-inflammatory and neuroprotective activities of this compound to potentially broaden its therapeutic applications.
Experimental Workflow Overview
Caption: A proposed workflow for the comprehensive evaluation of this compound.
References
Safety Operating Guide
Safe Disposal of Abieslactone: A Guide for Laboratory Professionals
Recent studies have shown that Abieslactone exhibits selective cytotoxicity against human hepatoma cell lines, inducing cell cycle arrest and apoptosis.[1][2] This biological activity, coupled with the known cytotoxic potential of the broader withanolide class of triterpenoid lactones, underscores the importance of treating this compound as a hazardous compound.[3][4][5][6] Therefore, all waste materials contaminated with this compound should be managed through a dedicated cytotoxic waste stream.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, appropriate personal protective equipment should be worn to prevent skin and eye contact, as well as inhalation.
| PPE Item | Specification |
| Gloves | Double chemotherapy gloves |
| Gown | Solid-front barrier gown |
| Eye Protection | Safety goggles or a full-face shield |
| Respiratory | Use in a chemical fume hood or biological safety cabinet |
Step-by-Step Disposal Protocol for this compound Waste
The following procedures are based on general guidelines for the disposal of cytotoxic and hazardous chemical waste. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) policies.
Waste Segregation
Cytotoxic waste must be segregated from all other waste streams at the point of generation to prevent cross-contamination. Do not mix this compound waste with regular trash, biomedical waste (unless also cytotoxic), or other chemical waste streams.
Waste Containment
Proper containment is crucial to prevent leakage and exposure. The type of container depends on the form of the waste.
Solid Waste: This category includes contaminated personal protective equipment (gloves, gowns), absorbent pads, and lab plastics such as pipette tips and vials.
-
Place these materials in a dedicated, leak-proof container lined with a thick plastic bag (e.g., a red or purple cytotoxic waste bag).
-
The container should be rigid and puncture-resistant.
Liquid Waste: This includes unused solutions of this compound or contaminated solvents.
-
Collect liquid waste in a dedicated, leak-proof, and shatter-resistant container.
-
Ensure the container is clearly labeled as "Hazardous Liquid Waste: this compound."
-
It is best practice to use secondary containment for liquid waste containers to mitigate spills.
-
Under no circumstances should this compound waste be disposed of down the sink.
Sharps Waste: This includes needles, syringes, scalpels, and contaminated glass (e.g., broken vials).
-
Place all sharps immediately into a designated, puncture-resistant sharps container.
-
The container must be clearly labeled with a cytotoxic waste symbol.
Labeling and Packaging
Clear and accurate labeling is mandatory for the safe handling and disposal of hazardous waste.
-
All waste containers must be clearly labeled with the universal cytotoxic symbol and the words "Cytotoxic Waste" or "Hazardous Waste."
-
The label should also include the specific contents (this compound) and the date of accumulation.
-
Ensure all containers are securely sealed to prevent any leakage or aerosol release during transport and storage.
Storage and Collection
-
Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic.
-
This storage area should be clearly marked.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste by a certified hazardous waste contractor.
Final Disposal
The recommended method for the final disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste management company. This process ensures the complete destruction of the hazardous compounds.
Key Disposal Parameters
| Parameter | Specification | Rationale |
| Waste Segregation | At the point of generation | Prevents cross-contamination of other waste streams. |
| Solid Waste Container | Rigid, leak-proof, with a cytotoxic waste bag | Prevents punctures and leaks during handling and transport. |
| Liquid Waste Container | Leak-proof, shatter-resistant, with secondary containment | Prevents spills and environmental contamination. |
| Labeling | Universal cytotoxic symbol, "Cytotoxic Waste," contents, date | Ensures proper identification and safe handling by all personnel. |
| Final Disposal Method | High-temperature incineration | Guarantees the complete destruction of the cytotoxic compound. |
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinomas through the mitochondrial pathway and the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withania somnifera Induces Cytotoxic and Cytostatic Effects on Human T Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Cytotoxicity of Semisynthetic Withalongolide A Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Abieslactone
Core Safety and Handling Information
Proper handling and storage of Abieslactone are crucial to ensure laboratory safety and maintain the integrity of the compound. Personal protective equipment (PPE) is mandatory to prevent exposure.
Personal Protective Equipment (PPE)
To minimize exposure risk, the following PPE should be worn at all times when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or glasses with side shields are necessary to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required to prevent skin contact.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved respirator should be used.
-
Protective Clothing: A lab coat or other protective clothing is essential to prevent skin contamination.
Quantitative Data Summary
The following table summarizes the key quantitative data for Abietic acid, which should be considered as indicative for this compound in the absence of specific data.
| Property | Value |
| Physical State | Solid |
| Appearance | No data available |
| Odor | No data available |
| Melting Point/Freezing Point | No data available |
| Boiling Point/Boiling Range | No data available |
| Flash Point | No data available |
| Flammability | No data available |
Experimental Protocols
Handling and Storage:
-
Handling: Avoid breathing dust. Wash hands and skin thoroughly after handling. Use only in well-ventilated areas. Wear appropriate personal protective equipment.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store in a locked-up location.
Emergency Procedures:
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice or attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so, and continue rinsing. If eye irritation persists, get medical advice or attention.
-
If Inhaled: Move the person to fresh air.
-
If Swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician.
-
Spill Response: Collect any spillage.
Disposal Plan:
-
Dispose of the contents and container to an approved waste disposal plant.
Visualized Workflows
The following diagrams illustrate the recommended workflows for handling this compound safely.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
